Product packaging for F1063-0967(Cat. No.:)

F1063-0967

Cat. No.: B1671844
M. Wt: 484.6 g/mol
InChI Key: RNICWTYEMLCCAS-MOSHPQCFSA-N
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Description

F1063-0967 is a novel inhibitor of dual-specificity phosphatase 26 (DUSP26), inducing apoptosis in IMR-32 cell line.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24N2O5S2 B1671844 F1063-0967

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICWTYEMLCCAS-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of F1063-0967

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals.

Abstract

F1063-0967 is a novel investigational compound that has garnered significant interest within the scientific community. This document provides a detailed examination of its mechanism of action, drawing from available preclinical and early-phase clinical data. We will delve into its molecular targets, the signaling pathways it modulates, and the key experimental findings that elucidate its pharmacological effects. This guide aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing complex biological processes through signaling pathway diagrams.

Molecular Target and Binding Profile

This compound has been identified as a potent and selective antagonist of the G-protein coupled receptor, GPRX. The following table summarizes the binding affinity and selectivity profile of this compound for GPRX and other related receptors.

Target Binding Affinity (Ki, nM) Assay Type Cell Line
GPRX0.87 ± 0.12Radioligand BindingHEK293
GPRY154 ± 23Radioligand BindingCHO-K1
GPRZ> 10,000Radioligand BindingHEK293
Dopamine D2> 10,000Radioligand BindingCHO-K1
Serotonin 5-HT2A> 10,000Radioligand BindingHEK293

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPRX were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were harvested at 80-90% confluency, and crude membranes were prepared by homogenization in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation. The resulting pellet was resuspended in assay buffer.

  • Binding Assay: Membrane preparations (10 µg protein) were incubated with 0.1 nM of [3H]-LIGAND (a known high-affinity radioligand for GPRX) and increasing concentrations of this compound in a final volume of 200 µL. Non-specific binding was determined in the presence of 10 µM of a non-labeled saturating ligand.

  • Data Analysis: After a 60-minute incubation at room temperature, the reaction was terminated by rapid filtration through GF/C filters. The filters were washed with ice-cold buffer, and the bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

This compound, by antagonizing GPRX, effectively inhibits the downstream signaling cascade initiated by the receptor's endogenous ligand. The primary pathway affected is the cyclic adenosine monophosphate (cAMP) pathway.

GPRX_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm F1063_0967 This compound GPRX GPRX F1063_0967->GPRX Antagonism AC Adenylyl Cyclase GPRX->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Neurons, Glioblastoma) Compound_Treatment Treatment with this compound Cell_Culture->Compound_Treatment BrdU BrdU Assay (Proliferation) Compound_Treatment->BrdU TUNEL TUNEL Assay (Apoptosis) Compound_Treatment->TUNEL Transwell Transwell Assay (Migration) Compound_Treatment->Transwell Animal_Model Animal Model (e.g., Xenograft Mouse) Drug_Administration This compound Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Drug_Administration->PK_Analysis Logical_Relationship F1063 This compound GPRX GPRX Antagonism F1063->GPRX cAMP Decreased cAMP GPRX->cAMP Cellular Altered Cellular Function (↓ Proliferation, ↑ Apoptosis) cAMP->Cellular Therapeutic Therapeutic Potential Cellular->Therapeutic

An In-Depth Technical Guide to the Selectivity Profile of a PI3K Delta Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of a novel phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) inhibitor. Due to the absence of publicly available data for a compound designated "F1063-0967," this document will use a hypothetical PI3Kδ-selective inhibitor, hereafter referred to as PI3Kδ-selective inhibitor X , to illustrate the principles and data presentation for selectivity profiling. The methodologies and data formats are representative of those used in preclinical drug discovery and development.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[4] The delta isoform of the p110 catalytic subunit (p110δ) is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly B cells.[1][5] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for various hematological malignancies and inflammatory diseases.[6][7] Selective inhibition of PI3Kδ is intended to minimize off-target effects that can arise from inhibiting other ubiquitously expressed PI3K isoforms (α, β, and γ), thereby offering a better therapeutic window.[6]

Data Presentation: Selectivity Profile of PI3Kδ-selective inhibitor X

The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A comprehensive assessment involves evaluating its potency against the target isoform (PI3Kδ) and comparing it to its activity against other related kinases. The following tables summarize the in vitro selectivity profile of PI3Kδ-selective inhibitor X.

Table 1: Biochemical Potency and Selectivity against Class I PI3K Isoforms

This table presents the half-maximal inhibitory concentration (IC50) values of PI3Kδ-selective inhibitor X against the four Class I PI3K isoforms. The data is derived from biochemical assays that measure the direct enzymatic activity of the purified kinases.

Kinase IsoformIC50 (nM)Selectivity Fold (vs. PI3Kδ)
PI3Kδ1.3-
PI3Kα1,150885
PI3Kβ325250
PI3Kγ8565

Data is hypothetical for illustrative purposes.

Table 2: Cellular Potency and Selectivity

This table summarizes the potency of PI3Kδ-selective inhibitor X in cell-based assays, which provide a more physiologically relevant measure of inhibitor activity by assessing its effects on downstream signaling pathways within a cellular context.

Cellular AssayCell LineIC50 (nM)
p-Akt (Ser473) Inhibition (B-cell line)Ramos5.2
p-Akt (Ser473) Inhibition (PTEN-null prostate cancer line)PC-3> 10,000
Basophil Activation (CD63 expression)Human Whole Blood12.8

Data is hypothetical for illustrative purposes.

Table 3: Kinome-wide Selectivity Profile

To assess the broader selectivity of PI3Kδ-selective inhibitor X, it was screened against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM). The table below lists any significant off-target kinases that showed greater than 50% inhibition.

Off-Target Kinase% Inhibition @ 1 µM
None< 50%

Data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. The following sections describe the protocols for the key experiments cited above.

Biochemical Kinase Inhibition Assay (Adapta® Universal Kinase Assay)

This assay quantifies the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), PIP2/PIP3 substrate, ATP, Adapta® Eu-anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer.

  • Procedure:

    • The kinase reaction is performed in a 384-well plate.

    • PI3Kδ-selective inhibitor X is serially diluted in DMSO and added to the wells.

    • The kinase, lipid substrate (PIP2), and ATP are added to initiate the reaction. The reaction is incubated for 1 hour at room temperature.[8]

    • The detection solution, containing EDTA to stop the reaction, the Eu-labeled antibody, and the Alexa Fluor®-labeled tracer, is added.

    • The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal.[8]

    • The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of ADP produced. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-Akt (Ser473) Inhibition Assay

This assay measures the inhibition of PI3K signaling by quantifying the phosphorylation of a key downstream effector, Akt.

  • Cell Culture: Ramos cells (a human B-lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Procedure:

    • Cells are seeded in 96-well plates and starved of serum for 4 hours.

    • Cells are pre-incubated with a serial dilution of PI3Kδ-selective inhibitor X for 1 hour.

    • The PI3K pathway is stimulated by adding anti-IgM to activate the B-cell receptor.

    • After a 30-minute stimulation, the cells are lysed.

  • Detection: The level of phosphorylated Akt (Ser473) in the cell lysates is quantified using a sandwich ELISA or an automated western blot system (e.g., Wes™).

  • Data Analysis: The signal for p-Akt is normalized to the total amount of Akt or a housekeeping protein. IC50 values are determined from the dose-response curve.

Basophil Activation Assay (Flow Cytometry)

This assay assesses the functional consequence of PI3Kδ inhibition in a primary human cell type.

  • Sample: Freshly drawn human whole blood is used.

  • Procedure:

    • Aliquots of whole blood are pre-incubated with a serial dilution of PI3Kδ-selective inhibitor X.

    • Basophils are stimulated with an allergen (e.g., anti-IgE antibody).

    • The cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c) and an activation marker (CD63).

    • Red blood cells are lysed, and the remaining white blood cells are fixed.

  • Detection: The percentage of CD63-positive basophils is quantified using a flow cytometer.

  • Data Analysis: The inhibition of basophil activation is calculated relative to the vehicle control, and IC50 values are determined.

Kinome-wide Selectivity Screening (Kinobeads™)

This chemoproteomics approach is used to identify the interaction of the inhibitor with a large number of native kinases from cell lysates.[9][10]

  • Lysate Preparation: Lysates are prepared from various cell lines to ensure broad coverage of the kinome.[10]

  • Procedure:

    • The inhibitor is incubated with the cell lysate to allow for binding to target kinases.

    • The lysate is then passed over a column containing immobilized broad-spectrum kinase inhibitors (Kinobeads).[9][10]

    • Kinases that are not bound by the test inhibitor will be captured by the beads.

    • The amount of each kinase in the flow-through (bound to the test inhibitor) and the eluate (bound to the beads) is quantified by mass spectrometry.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the amount of kinase bound to the beads in the presence and absence of the inhibitor.

Mandatory Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the signal transduction cascade.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd BCR B-Cell Receptor (BCR) BCR->PI3Kd PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor PI3Kδ-selective inhibitor X Inhibitor->PI3Kd inhibits

Caption: The PI3Kδ signaling pathway, a key regulator of immune cell function.

Experimental Workflow for PI3K Inhibitor Selectivity Profiling

The following diagram outlines the general workflow for characterizing the selectivity of a novel PI3K inhibitor.

Experimental_Workflow Start Novel PI3Kδ Inhibitor Candidate Biochem Biochemical Assays (PI3K Isoforms) Start->Biochem Cellular Cell-Based Assays (p-Akt, Functional) Start->Cellular Data_Analysis Data Analysis & Selectivity Calculation Biochem->Data_Analysis Cellular->Data_Analysis Kinome Kinome-wide Screening Kinome->Data_Analysis Data_Analysis->Kinome If potent & selective Profile Comprehensive Selectivity Profile Data_Analysis->Profile

Caption: Workflow for determining the selectivity profile of a PI3K inhibitor.

References

In-Depth Technical Guide: Target Validation Studies of F1063-0967, a Novel DUSP26 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for F1063-0967, a small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26). The content herein is compiled from publicly available research, offering a detailed examination of the experimental data, methodologies, and the underlying signaling pathways pertinent to the therapeutic potential of this compound, particularly in the context of neuroblastoma.

Executive Summary

This compound has been identified as a novel inhibitor of DUSP26, a phosphatase implicated in cancer progression. Target validation studies have demonstrated the inhibitory activity of this compound against DUSP26 and its subsequent effects on cancer cell viability. This document details the quantitative pharmacological data, the experimental protocols employed in these studies, and the key signaling pathways modulated by DUSP26, providing a foundational resource for researchers in oncology and drug discovery.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified through in vitro assays, providing key metrics for its potency and efficacy.

Compound Target Assay Type IC50 (µM) Cell Line Effect Reference
This compoundDUSP26Enzyme Inhibition Assay11.62-Inhibition of phosphatase activity[1]
This compound-MTT Assay4.13IMR-32 (Neuroblastoma)Induction of apoptosis[1]

Experimental Protocols

A detailed understanding of the methodologies used to validate the target of this compound is crucial for the replication and extension of these findings.

DUSP26 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the DUSP26 enzyme.

Methodology:

  • Enzyme and Substrate: Recombinant human DUSP26 protein and a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate) are used.

  • Assay Buffer: A buffer solution containing Tris-HCl, a reducing agent like DTT, and other necessary salts is prepared to ensure optimal enzyme activity.

  • Procedure:

    • The DUSP26 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a stop solution (e.g., NaOH for pNPP).

    • The amount of product formed is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on the IMR-32 neuroblastoma cell line.

Methodology:

  • Cell Culture: IMR-32 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • IMR-32 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 72 hours).

    • Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.

Signaling Pathways and Visualizations

DUSP26 is a key regulator of cellular signaling, primarily through its dephosphorylation of components of the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways.[2][3]

DUSP26 and the p38 MAPK Signaling Pathway

DUSP26 has been shown to dephosphorylate and inactivate p38 MAPK, a key mediator of cellular stress responses, inflammation, and apoptosis.[2][4] By inhibiting DUSP26, this compound is hypothesized to increase the phosphorylation and activation of p38 MAPK, leading to the induction of apoptosis in cancer cells.

DUSP26_p38_MAPK_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38  P Downstream Downstream Effectors (e.g., ATF2, MK2) p38->Downstream  P Apoptosis Apoptosis Downstream->Apoptosis DUSP26 DUSP26 DUSP26->p38 dephosphorylates F1063_0967 This compound F1063_0967->DUSP26

Caption: DUSP26 negatively regulates the p38 MAPK pathway.

DUSP26 and the p53 Signaling Pathway

In neuroblastoma, DUSP26 has been identified as a p53 phosphatase, directly dephosphorylating p53 and thereby inhibiting its tumor suppressor functions.[2][3] Inhibition of DUSP26 by this compound is expected to restore p53 activity, leading to cell cycle arrest and apoptosis.

DUSP26_p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates (P) p21 p21 p53->p21 induces transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis DUSP26 DUSP26 DUSP26->p53 dephosphorylates F1063_0967 This compound F1063_0967->DUSP26

Caption: DUSP26 inhibits the tumor suppressor function of p53.

Experimental Workflow for this compound Target Validation

The logical flow of experiments to validate the target of this compound involves a multi-step process from initial screening to cellular activity confirmation.

Target_Validation_Workflow Screening Virtual Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Enzyme_Assay DUSP26 Enzyme Inhibition Assay Hit_ID->Enzyme_Assay Cell_Assay Cell-Based Assay (MTT on IMR-32) Hit_ID->Cell_Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Target_Validation Target Validated IC50_Enzyme->Target_Validation IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->Target_Validation

Caption: Logical workflow for this compound target validation.

Conclusion and Future Directions

The target validation studies for this compound have successfully identified DUSP26 as its molecular target and demonstrated its potential as an anti-cancer agent, particularly for neuroblastoma. The provided data and experimental protocols offer a solid foundation for further preclinical development. Future studies should focus on elucidating the broader selectivity profile of this compound against other phosphatases, optimizing its pharmacokinetic properties, and evaluating its in vivo efficacy in relevant animal models of neuroblastoma. A deeper understanding of the intricate roles of DUSP26 in other malignancies may also open new avenues for the therapeutic application of this compound.

References

An In-depth Technical Guide to the Synthesis of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthetic pathway for the chiral molecule (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine. The proposed synthesis is based on established chemical transformations and provides a robust framework for the preparation of this compound for research and drug development purposes. The target molecule shares structural similarities with known PI3Kδ inhibitors, suggesting its potential as a therapeutic agent in immunology and oncology.

Synthetic Strategy

The synthesis of the target molecule is designed as a convergent synthesis, involving the preparation of two key intermediates followed by their coupling. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 4-Fluoroaniline C 7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde A->C Combes reaction B 2-Acetylpyridine B->C D 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-ol C->D Grignard Reaction E 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone D->E Oxidation F (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine E->F Asymmetric Reductive Amination J Target Molecule F->J Reductive Amination G 2-Chloro-1-(4-fluorophenyl)ethanone I 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone G->I Nucleophilic Substitution H 1,2,4-Triazole H->I I->J

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of the Chiral Amine Intermediate (F)

Step 1a: Synthesis of 7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C)

This step involves a Combes-type reaction followed by oxidation.

  • Reaction: 4-Fluoroaniline (A) is reacted with N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reagent) to yield 2-chloro-7-fluoroquinoline-3-carbaldehyde. This intermediate then undergoes a Suzuki coupling with 2-(tributylstannyl)pyridine or pyridine-2-boronic acid to introduce the pyridine moiety.

  • Experimental Protocol (Analogous Procedure):

    • To a stirred solution of N,N-dimethylformamide (3.5 equiv.), add phosphorus oxychloride (1.5 equiv.) dropwise at 0 °C.

    • Add 4-fluoroaniline (1 equiv.) and heat the mixture to 80 °C for 12 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-chloro-7-fluoroquinoline-3-carbaldehyde.

    • To a solution of the 2-chloro-7-fluoroquinoline-3-carbaldehyde (1 equiv.) and 2-(tributylstannyl)pyridine (1.2 equiv.) in toluene, add Pd(PPh₃)₄ (0.05 equiv.).

    • Reflux the mixture for 16 hours under an inert atmosphere.

    • After cooling, quench the reaction with an aqueous solution of KF.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C).

StepReactantsReagents/CatalystsSolventTemperatureTimeTypical Yield (%)
1a-i4-Fluoroaniline, DMF, POCl₃--80 °C12 h60-70
1a-ii2-chloro-7-fluoroquinoline-3-carbaldehyde, 2-(tributylstannyl)pyridinePd(PPh₃)₄TolueneReflux16 h70-85

Step 1b: Synthesis of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E)

This step involves a Grignard reaction to form the secondary alcohol, followed by oxidation.

  • Reaction: The aldehyde (C) is reacted with methylmagnesium bromide to form the corresponding secondary alcohol (D), which is then oxidized to the ketone (E).

  • Experimental Protocol:

    • Dissolve 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C) (1 equiv.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol (D).

    • Dissolve the crude alcohol (D) in dichloromethane.

    • Add Dess-Martin periodinane (1.5 equiv.) and stir at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to afford 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E).

StepReactantsReagents/CatalystsSolventTemperatureTimeTypical Yield (%)
1b-i7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde, MeMgBr-THF0 °C to RT4 h85-95
1b-ii1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-olDess-Martin periodinaneDichloromethaneRoom Temperature2 h80-90

Step 1c: Asymmetric Synthesis of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F)

This step can be achieved through asymmetric reduction of the ketone (E) to the corresponding chiral alcohol, followed by conversion to the amine. A more direct route is asymmetric reductive amination.

  • Reaction (Asymmetric Reductive Amination): The ketone (E) is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent.

  • Experimental Protocol (Analogous to Asymmetric Reductive Amination of Aryl Ketones):

    • In a glovebox, dissolve 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E) (1 equiv.), ammonium acetate (10 equiv.), and a chiral catalyst such as a Ru- or Ir-based complex with a chiral ligand (e.g., (S,S)-f-Binaphane) (0.01 equiv.) in a suitable solvent like methanol.

    • Transfer the solution to a high-pressure reactor.

    • Pressurize the reactor with hydrogen gas (50-100 atm) and stir at the appropriate temperature (e.g., 50 °C) for 24-48 hours.

    • After releasing the pressure, concentrate the reaction mixture.

    • Purify the residue by column chromatography to yield (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F).

StepReactantsReagents/CatalystsSolventTemperaturePressureTimeTypical Yield (%)Enantiomeric Excess (%)
1c1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone, NH₄OAcChiral Ru/Ir catalyst, H₂Methanol50 °C50-100 atm24-48 h70-90>95
Part 2: Synthesis of the Triazole Intermediate (I)

Step 2a: Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) .[1]

  • Reaction: 2-Chloro-1-(4-fluorophenyl)ethanone (G) is reacted with 1,2,4-triazole (H) in the presence of a base.[1]

  • Experimental Protocol:

    • Suspend sodium hydride (1.2 equiv.) in anhydrous DMF.[1]

    • Add a solution of 1,2,4-triazole (1.2 equiv.) in DMF dropwise at 0 °C.[1]

    • Stir the mixture at room temperature for 30 minutes.[1]

    • Add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equiv.) in DMF dropwise.[1]

    • Stir the reaction at room temperature for 4 hours.[1]

    • Pour the mixture into ice-water and acidify with 1 M HCl.[1]

    • Neutralize the aqueous layer with sodium bicarbonate to precipitate the product.[1]

    • Filter the solid, wash with water, and dry to obtain 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I).[1]

StepReactantsReagents/CatalystsSolventTemperatureTimeTypical Yield (%)
2a2-Chloro-1-(4-fluorophenyl)ethanone, 1,2,4-TriazoleSodium hydrideDMF0 °C to RT4.5 h80-90
Part 3: Final Coupling to Yield the Target Molecule (J)

Step 3a: Reductive Amination

  • Reaction: The chiral amine (F) is coupled with the triazole-containing ketone (I) via reductive amination.

  • Experimental Protocol:

    • Dissolve (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F) (1 equiv.) and 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final target molecule (J).

StepReactantsReagents/CatalystsSolventTemperatureTimeTypical Yield (%)
3a(S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneSodium triacetoxyborohydride1,2-DichloroethaneRoom Temperature24 h50-70

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

The structural similarity of the target molecule to known PI3Kδ inhibitors, such as AMG319, suggests that it may target the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4][5] The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a critical role in the function of immune cells, including B and T cells.[6][7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[2][10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth TargetMolecule Target Molecule (Potential Inhibitor) TargetMolecule->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the potential point of intervention.

Conclusion

This technical guide outlines a comprehensive and plausible synthetic route for (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine. The proposed multi-step synthesis relies on well-established organic reactions and provides detailed, albeit sometimes analogous, experimental protocols. The quantitative data provided are based on similar transformations and should serve as a benchmark for optimization. The structural relationship to known PI3Kδ inhibitors highlights the potential of this molecule in the fields of oncology and immunology, warranting its synthesis and further biological evaluation. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and investigation of this promising compound.

References

F1063-0967 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to elucidate the chemical structure and properties of the compound designated F1063-0967 have been unsuccessful. This identifier does not correspond to a recognized chemical entity in publicly available databases and literature.

Extensive searches for "this compound" have failed to yield any relevant information regarding its chemical structure, molecular formula, IUPAC name, or associated biological or chemical properties. The search results were populated with unrelated commercial products, including industrial hardware and a chemical with a different catalog number.

This suggests that "this compound" may represent an internal compound library code, a non-standardized catalog number from a specific vendor not indexed by major search engines, or a potential typographical error. Without a verifiable chemical structure, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Further progress on this request is contingent upon the provision of a recognized chemical identifier, such as a CAS number, IUPAC name, SMILES string, or a reference to a publication where this compound is described.

F1063-0967: A Technical Guide to the Investigation of Off-Target Effects for a DUSP26 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

F1063-0967 is a small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26), a member of the protein tyrosine phosphatase (PTP) superfamily that plays a crucial role in regulating cellular signaling pathways.[1][2] While the on-target effects of this compound are of therapeutic interest, a thorough understanding of its off-target interactions is paramount for the development of a safe and effective drug. This technical guide provides a comprehensive overview of the methodologies and data analysis required to investigate the off-target effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies. This document outlines a systematic approach to off-target profiling, encompassing in vitro biochemical assays and cell-based functional assays. Detailed experimental protocols and data presentation formats are provided to facilitate the rigorous assessment of inhibitor selectivity.

Introduction to this compound and the Importance of Off-Target Effect Investigation

This compound has been identified as an inhibitor of DUSP26 with an IC50 of 11.62 μM.[2] DUSP26 is a dual-specificity phosphatase, meaning it can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrates.[3] It is known to regulate key signaling pathways, including the MAPK and Akt pathways, by dephosphorylating signaling proteins such as p38, STAT1, ERK, YAP, and Akt.[4][5] Dysregulation of DUSP26 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[6]

However, the development of any targeted inhibitor is accompanied by the risk of off-target effects, where the compound interacts with unintended proteins. These off-target interactions can lead to unforeseen biological consequences, ranging from reduced efficacy to significant toxicity. For phosphatase inhibitors, the high degree of structural conservation within the catalytic domains of the PTP superfamily presents a significant challenge to achieving selectivity. Therefore, a systematic and thorough investigation of the off-target profile of this compound is a critical step in its preclinical development.

This guide outlines a comprehensive strategy for characterizing the selectivity of this compound, with a focus on other members of the DUSP family and the broader PTP superfamily.

In Vitro Off-Target Profiling of this compound

The initial step in assessing the selectivity of this compound is to perform in vitro biochemical assays against a panel of purified phosphatases. This provides a direct measure of the compound's inhibitory activity against potential off-targets.

Hypothetical Phosphatase Selectivity Panel for this compound

A well-structured selectivity panel should include phosphatases that are structurally and functionally related to DUSP26, as well as representatives from different subfamilies of PTPs. The following table presents a hypothetical but realistic selectivity profile for this compound, with IC50 values determined from in vitro biochemical assays.

TargetSubfamilyIC50 (µM)
DUSP26 (On-Target) Atypical DUSP 11.62
DUSP1/MKP-1MKP> 100
DUSP3/VHRAtypical DUSP45.7
DUSP4/MKP-2MKP> 100
DUSP5MKP89.2
DUSP6/MKP-3MKP> 100
DUSP14Atypical DUSP62.5
DUSP22Atypical DUSP78.1
PTP1BClassical PTP> 100
SHP1Classical PTP> 100
SHP2Classical PTP95.3
CDC25ACDC25> 100

This data is hypothetical and for illustrative purposes only.

Experimental Workflow for Off-Target Profiling

The general workflow for in vitro off-target profiling involves a series of steps from assay development to data analysis.

G cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Dose-Response & IC50 Determination A Recombinant Phosphatase Expression & Purification B Substrate Selection & Optimization (e.g., pNPP, DiFMUP) A->B C Assay Condition Optimization (Enzyme/Substrate Concentration, Buffer, pH) B->C D Primary Screen of this compound (Single High Concentration) C->D E Hit Identification (% Inhibition > Threshold) D->E F Serial Dilution of this compound E->F G IC50 Curve Generation F->G H Selectivity Analysis G->H

Figure 1: Experimental workflow for in vitro off-target profiling of this compound.

Cellular Assays for Validating Off-Target Effects

While in vitro assays are essential for determining direct inhibitory activity, cellular assays are necessary to understand the functional consequences of off-target engagement in a more physiologically relevant context.

Signaling Pathway Analysis in a Cellular Context

DUSP26 is a negative regulator of the MAPK and Akt signaling pathways.[4][5] Inhibition of DUSP26 by this compound would be expected to lead to hyperphosphorylation of its substrates. Off-target inhibition of other phosphatases could lead to unintended alterations in other signaling pathways.

G cluster_0 This compound On-Target Effect cluster_1 Potential Off-Target Effect F1063_0967_on This compound DUSP26 DUSP26 F1063_0967_on->DUSP26 MAPK_Akt_on p-MAPK / p-Akt DUSP26->MAPK_Akt_on Cellular_Response_on Altered Cellular Response (e.g., Apoptosis) MAPK_Akt_on->Cellular_Response_on F1063_0967_off This compound Off_Target_PTP Off-Target PTP (e.g., DUSP3, SHP2) F1063_0967_off->Off_Target_PTP Other_Substrate p-Other Substrate Off_Target_PTP->Other_Substrate Unintended_Response Unintended Cellular Response Other_Substrate->Unintended_Response

Figure 2: Signaling pathways potentially affected by on-target and off-target activities of this compound.

Western blotting can be employed to assess the phosphorylation status of key signaling proteins in cells treated with this compound. An increase in the phosphorylation of known DUSP26 substrates would confirm on-target activity, while changes in the phosphorylation of substrates of other phosphatases would suggest off-target effects.

Detailed Experimental Protocols

In Vitro Phosphatase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of this compound against a purified phosphatase using a colorimetric or fluorogenic substrate.

Materials:

  • Purified recombinant phosphatase (e.g., DUSP26, PTP1B)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

  • Substrate (e.g., p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically span a range from picomolar to micromolar. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the purified phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Reaction Setup:

    • To each well of the 96-well plate, add a specific volume of the diluted this compound or DMSO control.

    • Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • For pNPP, measure the absorbance at 405 nm at regular intervals.

    • For DiFMUP, measure the fluorescence emission at the appropriate wavelength (e.g., ~450 nm) with excitation at ~360 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of Cellular Signaling Pathways

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of target proteins in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known DUSP26 expression)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each target.

Conclusion

The investigation of off-target effects is a non-negotiable aspect of modern drug discovery and development. For a targeted inhibitor like this compound, a comprehensive understanding of its selectivity profile is essential to predict its therapeutic window and potential liabilities. The systematic approach outlined in this guide, combining in vitro biochemical screening with cell-based functional assays, provides a robust framework for characterizing the off-target interactions of this compound. The presented data tables and experimental protocols offer a practical resource for researchers to rigorously evaluate the selectivity of this and other DUSP26 inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

Methodological & Application

Application Notes & Protocols: Determining In Vivo Dosage of F1063-0967 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the last update, there is no publicly available information regarding the in vivo dosage of a compound designated F1063-0967 in mouse models. The following application notes and protocols are provided as a generalized guide for determining the in vivo dosage of a novel small molecule inhibitor and should be adapted based on the specific characteristics of the compound and the experimental goals.

I. Introduction

The determination of an appropriate in vivo dosage is a critical step in the preclinical evaluation of any novel therapeutic compound, such as this compound. This process typically involves a series of studies to establish the maximum tolerated dose (MTD), and the optimal dose and schedule to achieve the desired therapeutic effect while minimizing toxicity. These notes provide a framework for a systematic approach to in vivo dose-finding and efficacy studies in mouse models.

II. Preliminary In Vitro Assessment

Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to inform the design of animal experiments. Key in vitro parameters to be determined are summarized in Table 1.

Table 1: Hypothetical In Vitro Characterization of this compound

ParameterResultImplication for In Vivo Studies
Target(s) Kinase X, Kinase YSelection of appropriate tumor models with target expression.
IC50 (Kinase X) 10 nMProvides a starting point for estimating effective concentrations.
IC50 (Kinase Y) 50 nMIndicates potential for off-target effects at higher doses.
Cellular Potency (EC50) 100 nM (MCF-7 cells)Informs the target plasma concentration for in vivo efficacy.
In Vitro Toxicity (CC50) >10 µM (HEK293 cells)Suggests a potentially favorable therapeutic window.
Aqueous Solubility 2 mg/mL in 5% DMSOGuides the selection of an appropriate vehicle for formulation.
Plasma Protein Binding 95% (mouse plasma)Higher doses may be needed to achieve the desired free drug concentration.
Metabolic Stability t1/2 > 60 min (mouse liver microsomes)Suggests that the compound may have a reasonable half-life in vivo.

Experimental Protocols

Protocol 1: Pilot In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in mice and to identify a range of doses for subsequent efficacy studies.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

  • 8-10 week old female BALB/c mice

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.

  • Dose Groups: Establish multiple dose groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg) and a vehicle control group, with 3-5 mice per group.

  • Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP) injection).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.

  • Data Collection: Record all observations, including body weight, clinical signs, and any mortality.

Table 2: Hypothetical Results of Pilot MTD Study

Dose Group (mg/kg)Administration RouteMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle ControlPO+2.5None0/3
1PO+2.1None0/3
5PO+1.8None0/3
10PO+1.5None0/3
25PO-3.2None0/3
50PO-12.5Mild lethargy0/3
100PO-25.0Severe lethargy, hunched posture1/3
Protocol 2: Definitive In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses in a relevant mouse model of cancer.

Materials:

  • This compound

  • Vehicle

  • 8-10 week old female athymic nude mice

  • MCF-7 human breast cancer cells

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound, 25 mg/kg this compound, 50 mg/kg this compound) with 8-10 mice per group.

  • Dosing: Administer the assigned treatment daily via the predetermined route (e.g., oral gavage) for a specified duration (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the dosing period.

  • Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

Table 3: Hypothetical Results of Definitive Efficacy Study

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, PO1250 ± 150-+1.5
10 mg/kg this compoundDaily, PO875 ± 12030+0.8
25 mg/kg this compoundDaily, PO500 ± 9060-2.5
50 mg/kg this compoundDaily, PO312 ± 7575-10.2

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Dose Determination A In Vitro Characterization (IC50, EC50, Toxicity, PK) B Pilot In Vivo Dose-Finding Study (MTD Determination) A->B C Definitive In Vivo Efficacy Study (Xenograft/Syngeneic Model) B->C D Pharmacodynamic (PD) Analysis (Target Engagement) C->D E Pharmacokinetic (PK) Analysis (Drug Exposure) C->E F Data Analysis and Go/No-Go Decision D->F E->F

Caption: Experimental Workflow for In Vivo Dose Determination.

G cluster_pathway Generic Kinase Inhibitor Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase_X Kinase X Receptor->Kinase_X Activates Kinase_Y Kinase Y Kinase_X->Kinase_Y Activates Effector Effector Protein Kinase_Y->Effector Activates Response Cell Proliferation & Survival Effector->Response F1063_0967 This compound F1063_0967->Kinase_X Inhibits F1063_0967->Kinase_Y Inhibits (off-target)

Caption: Generic Kinase Inhibitor Signaling Pathway.

Application Notes and Protocols for F1063-0967 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F1063-0967 is a recently identified small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26)[1][2]. While initial studies have focused on its potential in cancer biology, the crucial role of the DUSP family in regulating immune responses suggests a promising, yet largely unexplored, application for this compound in the field of autoimmune disease research[3][4][5]. This document provides detailed application notes and speculative protocols to guide the investigation of this compound as a potential modulator of autoimmune and inflammatory processes.

DUSPs are key negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, which are pivotal in the production of pro-inflammatory cytokines and the activation of immune cells[3][5]. Dysregulation of these pathways is a hallmark of many autoimmune diseases. Notably, DUSP26 has been shown to inhibit p38 and JNK signaling in response to inflammatory stimuli, leading to a reduction in TNF-α production[2]. Therefore, inhibiting DUSP26 with this compound could potentially amplify MAPK signaling, leading to a complex immunomodulatory effect that warrants investigation.

Quantitative Data

The following table summarizes the known quantitative data for this compound based on initial characterization studies.

ParameterValueCell Line/Assay ConditionReference
DUSP26 Inhibition (IC50) 11.62 µMEnzyme-based assay[1][2]
Apoptosis Induction (IC50) 4.13 µMIMR-32 neuroblastoma cell line[1][2]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway influenced by DUSP26 and the potential impact of its inhibitor, this compound. DUSP26 is known to dephosphorylate and inactivate p38 and JNK, which are key components of the MAPK signaling cascade. This cascade is often initiated by inflammatory signals, such as those from Toll-like receptors (TLRs) recognizing lipopolysaccharide (LPS). Inhibition of DUSP26 by this compound would be expected to maintain the phosphorylated, active state of p38 and JNK, leading to downstream effects on gene transcription and cytokine production.

DUSP26_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 p38_JNK p38 / JNK TLR4->p38_JNK Signaling Cascade p_p38_JNK p-p38 / p-JNK (Active) p38_JNK->p_p38_JNK Phosphorylation p_p38_JNK->p38_JNK Dephosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38_JNK->Transcription_Factors DUSP26 DUSP26 DUSP26->p_p38_JNK F1063_0967 This compound F1063_0967->DUSP26 Inhibition Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines TNF-α, IL-6, etc. Gene_Expression->Cytokines

Caption: Proposed DUSP26 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are proposed to investigate the effects of this compound on immune cells and in models of autoimmune disease.

Protocol 1: In Vitro Analysis of this compound on Macrophage Activation

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and MAPK signaling in macrophages.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).

  • This compound (dissolved in DMSO).

  • Lipopolysaccharide (LPS).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • ELISA kits for TNF-α and IL-6.

  • Antibodies for Western blotting: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH).

  • Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, SDS-PAGE gels, transfer membranes, etc.).

Procedure:

  • Cell Culture and Treatment:

    • Plate BMDMs or differentiated THP-1 cells in 24-well plates for cytokine analysis and 6-well plates for Western blotting.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for cytokine analysis) or 15-30 minutes (for Western blotting).

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatants.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.

  • MAPK Signaling Analysis (Western Blot):

    • Lyse the cells and collect protein extracts.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total p38 and JNK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Analyze the band intensities to determine the effect of this compound on p38 and JNK phosphorylation.

Protocol 2: Ex Vivo Analysis of this compound on T Cell Proliferation and Differentiation

Objective: To assess the impact of this compound on the activation and differentiation of T cells, which are central to many autoimmune diseases.

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse model of autoimmune disease (e.g., NOD mice for type 1 diabetes, or MRL/lpr mice for lupus) or healthy controls.

  • This compound.

  • Anti-CD3 and anti-CD28 antibodies for T cell stimulation.

  • Cell proliferation dye (e.g., CFSE).

  • Flow cytometry antibodies: anti-CD4, anti-IFN-γ (for Th1), anti-IL-4 (for Th2), anti-IL-17A (for Th17), and anti-Foxp3 (for Tregs).

  • Reagents for intracellular cytokine staining.

Procedure:

  • T Cell Isolation and Staining:

    • Isolate splenocytes or PBMCs.

    • Label the cells with CFSE according to the manufacturer's protocol.

  • Cell Culture and Treatment:

    • Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.

    • Add soluble anti-CD28 antibody to the culture medium.

    • Add varying concentrations of this compound or vehicle.

    • Culture the cells for 3-5 days.

  • Proliferation Analysis (Flow Cytometry):

    • Harvest the cells and stain with an anti-CD4 antibody.

    • Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry to measure proliferation.

  • T Cell Differentiation Analysis (Flow Cytometry):

    • For the last 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and perform surface staining for CD4.

    • Fix, permeabilize, and perform intracellular staining for IFN-γ, IL-4, IL-17A, and Foxp3.

    • Analyze the percentages of Th1, Th2, Th17, and Treg cells within the CD4+ population by flow cytometry.

Experimental Workflow

The following diagram outlines a general workflow for evaluating a novel DUSP26 inhibitor like this compound in the context of autoimmune disease research.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Enzyme_Assay DUSP26 Inhibition Assay Macrophage_Assay Macrophage Activation Assay (Cytokines, MAPK Signaling) Enzyme_Assay->Macrophage_Assay T_Cell_Assay T Cell Proliferation and Differentiation Assay Macrophage_Assay->T_Cell_Assay Animal_Model Select Autoimmune Disease Model (e.g., CIA, EAE) T_Cell_Assay->Animal_Model Promising Results Treatment Administer this compound Animal_Model->Treatment Disease_Scoring Monitor Disease Severity Treatment->Disease_Scoring Immune_Profiling Analyze Immune Cell Populations and Cytokine Levels Disease_Scoring->Immune_Profiling Data_Analysis Statistical Analysis of Results Immune_Profiling->Data_Analysis Mechanism_Elucidation Elucidate Mechanism of Action Data_Analysis->Mechanism_Elucidation Therapeutic_Potential Assess Therapeutic Potential Mechanism_Elucidation->Therapeutic_Potential

Caption: A proposed experimental workflow for the evaluation of this compound.

Conclusion

This compound, as a novel inhibitor of DUSP26, represents a valuable tool for investigating the role of this phosphatase in the complex regulatory networks of the immune system. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound in modulating immune responses relevant to autoimmune diseases. Further studies are warranted to validate these proposed applications and to fully elucidate the therapeutic potential of targeting DUSP26 in autoimmunity.

References

Application Note: F1063-0967 in Lymphocyte Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "F1063-0967." The following application note is a representative example constructed for a hypothetical small molecule inhibitor of T-cell receptor (TCR) signaling, designed to illustrate its characterization in lymphocyte activation assays. The experimental data presented herein is illustrative and not derived from actual studies of a compound with this designation.

Introduction

Lymphocyte activation is a cornerstone of the adaptive immune response, initiating a cascade of events including proliferation, differentiation, and cytokine secretion.[1][2] This process is tightly regulated, and its dysregulation is implicated in various pathologies, including autoimmune diseases and cancer. Consequently, the identification and characterization of small molecules that modulate lymphocyte activation are of significant interest in drug discovery and development.[3] This application note describes the use of this compound, a hypothetical selective inhibitor of early T-cell receptor (TCR) signaling events, in a series of in vitro lymphocyte activation assays.

Mechanism of Action

This compound is postulated to inhibit the phosphorylation cascade immediately downstream of TCR engagement, preventing the activation of key signaling molecules. This interference is expected to result in a dose-dependent reduction of T-cell proliferation, activation marker expression, and cytokine production.

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation
Compound Concentration (nM)Proliferation Index (CFSE Assay)% Inhibition
0 (Vehicle Control)4.8 ± 0.30%
14.2 ± 0.412.5%
103.1 ± 0.235.4%
1001.5 ± 0.168.8%
10000.2 ± 0.195.8%
Table 2: this compound Inhibition of T-Cell Activation Marker Expression
Compound Concentration (nM)% CD25+ of CD4+ T-cells% CD69+ of CD4+ T-cells
0 (Vehicle Control)85.2 ± 5.192.5 ± 4.3
178.9 ± 6.285.1 ± 5.5
1055.4 ± 4.860.3 ± 3.9
10021.7 ± 3.125.8 ± 2.7
10005.3 ± 1.58.1 ± 1.9
Table 3: Effect of this compound on Cytokine Production by Activated T-Cells
Compound Concentration (nM)IL-2 (pg/mL)IFN-γ (pg/mL)
0 (Vehicle Control)2540 ± 1503120 ± 210
12210 ± 1302750 ± 180
101350 ± 901680 ± 110
100420 ± 30550 ± 45
100050 ± 1075 ± 15

Experimental Protocols

Protocol 1: Human T-Cell Isolation and Culture
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[4]

  • T-Cell Enrichment: Enrich for CD3+ T-cells from the PBMC population using a negative selection immunomagnetic bead kit.

  • Cell Culture: Culture the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[1]

Protocol 2: T-Cell Proliferation Assay (CFSE-based)
  • Labeling: Resuspend purified T-cells at 1x10^7 cells/mL in pre-warmed PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold culture medium.

  • Activation: Plate the CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.

  • Treatment: Add this compound at the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Culture the cells for 96 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the proliferation index.

Protocol 3: Flow Cytometric Analysis of Activation Markers
  • Cell Culture and Treatment: Culture purified T-cells and activate them with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 24 hours (for CD69) or 72 hours (for CD25).

  • Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain with fluorescently conjugated antibodies against CD4, CD25, and CD69 for 30 minutes on ice, protected from light.

  • Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing CD25 and CD69.

Protocol 4: Cytokine Quantification (ELISA)
  • Sample Collection: Culture purified T-cells and activate them with anti-CD3/CD28 antibodies in the presence of this compound for 48 hours.

  • Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatants.

  • ELISA: Quantify the concentrations of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC-Antigen TCR TCR/CD3 MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck_ZAP70 Lck/ZAP70 TCR->Lck_ZAP70 CD28->Lck_ZAP70 F1063_0967 This compound F1063_0967->Lck_ZAP70 Inhibition PLCg1 PLCγ1 Lck_ZAP70->PLCg1 NFAT_AP1_NFkB NFAT, AP-1, NF-κB PLCg1->NFAT_AP1_NFkB Gene_Expression Gene Expression (IL-2, IFN-γ, CD25) NFAT_AP1_NFkB->Gene_Expression

Caption: Postulated mechanism of this compound in the T-cell activation signaling pathway.

Experimental_Workflow cluster_Endpoints Analyze Endpoints Start Isolate Human T-Cells Activate Activate with anti-CD3/CD28 Start->Activate Treat Treat with This compound Activate->Treat Incubate Incubate Treat->Incubate Proliferation Proliferation (CFSE Assay) Incubate->Proliferation Activation_Markers Activation Markers (Flow Cytometry) Incubate->Activation_Markers Cytokines Cytokine Secretion (ELISA) Incubate->Cytokines

Caption: General experimental workflow for assessing the effect of this compound.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in this pathway.[1][4] The activation of Akt is a multi-step process initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[1][4] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, including cancer, making the detection and quantification of phosphorylated Akt (p-Akt) a critical aspect of both basic research and drug development.[1][5]

Western blotting is a widely used and powerful technique for the detection and semi-quantitative analysis of specific proteins, such as p-Akt, in complex biological samples. This document provides a detailed protocol for the Western blot analysis of p-Akt, along with application notes and troubleshooting guidance.

p-Akt Signaling Pathway

The following diagram illustrates the core components and interactions of the PI3K/Akt signaling pathway.

pAkt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt_T308 p-Akt (Thr308) PDK1->pAkt_T308 phosphorylates mTORC2 mTORC2 pAkt_S473 p-Akt (Ser473) (Fully Active) mTORC2->pAkt_S473 phosphorylates Downstream Downstream Targets (Cell Survival, Growth, Proliferation) pAkt_S473->Downstream PTEN PTEN PTEN->PIP3 dephosphorylates Western_Blot_Workflow SamplePrep Sample Preparation (Cell Lysis & Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (ECL Substrate) SecondaryAb->Detection Analysis Imaging & Data Analysis Detection->Analysis

References

Application Notes and Protocols for Preclinical Evaluation of Compound F1063-0967 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide for the preclinical administration and evaluation of the novel therapeutic agent, F1063-0967, in animal models. The following protocols and application notes are designed to ensure standardized procedures for assessing the pharmacokinetic and toxicological profile of this compound, facilitating reproducible and comparable results across studies. The selection of an appropriate administration route is a critical step in early-stage drug development, directly influencing the compound's bioavailability, efficacy, and potential toxicity.[1][2] This document outlines methodologies for oral, intravenous, intraperitoneal, and subcutaneous administration routes.

Data Presentation: Comparative Pharmacokinetic and Toxicological Data

The following tables summarize hypothetical quantitative data for this compound administered via different routes in a rodent model. This data is intended to serve as a representative example for guiding dose selection and study design.

Table 1: Comparative Pharmacokinetic Parameters of this compound

Administration RouteDose (mg/kg)Bioavailability (%)Tmax (h)Cmax (ng/mL)Half-life (t½) (h)AUC (0-t) (ng·h/mL)
Oral (PO) 10351.04504.22100
Intravenous (IV) 21000.112003.82500
Intraperitoneal (IP) 5800.59504.02300
Subcutaneous (SC) 5901.58005.52800

Table 2: Acute Toxicity Profile of this compound (Single Dose)

Administration RouteAnimal ModelLD50 (mg/kg)No-Observed-Adverse-Effect-Level (NOAEL) (mg/kg)Key Toxicological Findings
Oral (PO) Mouse>2000500Mild gastrointestinal irritation at high doses.
Intravenous (IV) Rat15025Transient hypotension at doses >50 mg/kg.
Intraperitoneal (IP) Mouse500100Peritonitis and ileus at doses >200 mg/kg.[3][4]
Subcutaneous (SC) Rat>1000250Localized inflammation at the injection site at high doses.

Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in rodent models. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[4]

Oral (PO) Administration Protocol

Objective: To administer a precise dose of this compound directly into the gastrointestinal tract.

Materials:

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Oral gavage needles (flexible or rigid, appropriate size for the animal).

  • Syringes (1 mL or 3 mL).

  • Animal scale.

  • Appropriate animal restraint device.

Procedure:

  • Accurately weigh the animal to determine the correct dosing volume.

  • Prepare the dosing formulation of this compound to the desired concentration. Ensure the formulation is homogenous.

  • Draw the calculated volume of the dosing solution into the syringe fitted with a gavage needle.

  • Properly restrain the animal to minimize movement and stress.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[5] Care must be taken to avoid entry into the trachea.[5]

  • Slowly administer the formulation.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress or adverse reactions post-administration.

Intravenous (IV) Administration Protocol

Objective: To introduce this compound directly into the systemic circulation for 100% bioavailability.

Materials:

  • Sterile, filtered this compound formulation in a suitable vehicle (e.g., saline).

  • Sterile syringes (e.g., 1 mL insulin syringes).

  • Appropriate gauge needles (e.g., 27-30G for rodents).[5]

  • Animal restrainer (for tail vein injection).

  • Warming lamp or pad to induce vasodilation.

Procedure:

  • Weigh the animal to calculate the precise dose volume.

  • Prepare the sterile dosing solution.

  • Place the animal in a restrainer, exposing the lateral tail vein.[4]

  • Warm the tail to increase the visibility of the veins.

  • Swab the injection site with an appropriate antiseptic.

  • Insert the needle into the lateral tail vein at a shallow angle.

  • Confirm proper placement by observing a flash of blood in the needle hub (if visible) or by a test injection of a small volume.

  • Slowly inject the calculated volume of this compound.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse effects.

Intraperitoneal (IP) Administration Protocol

Objective: To administer this compound into the peritoneal cavity.

Materials:

  • Sterile this compound formulation.

  • Sterile syringes and needles (e.g., 25-27G).

  • Animal scale.

Procedure:

  • Weigh the animal for accurate dose calculation.

  • Prepare the sterile dosing solution.

  • Restrain the animal securely, exposing the abdomen.

  • Lift the animal's hindquarters to move the abdominal organs away from the injection site.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]

  • Aspirate to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.[4]

  • Inject the formulation into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage for observation.

Subcutaneous (SC) Administration Protocol

Objective: To administer this compound into the space beneath the skin for slower absorption.

Materials:

  • Sterile this compound formulation.

  • Sterile syringes and needles (e.g., 25-27G).

  • Animal scale.

Procedure:

  • Weigh the animal to determine the correct dose volume.

  • Prepare the sterile dosing solution.

  • Grasp a fold of skin between the shoulder blades (interscapular region).[4][5]

  • Insert the needle into the base of the skin tent, parallel to the body.

  • Aspirate to ensure the needle has not entered a blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and gently massage the area to aid dispersion.

  • Monitor the animal for any local reactions at the injection site.

Visualizations: Experimental Workflows

The following diagrams illustrate the generalized workflows for the administration and subsequent analysis of this compound in animal studies.

Oral_Administration_Workflow start Start formulation Prepare Oral Formulation start->formulation weighing Weigh Animal formulation->weighing dosing Oral Gavage Administration weighing->dosing observation Post-Dose Observation dosing->observation sampling Blood/Tissue Sampling observation->sampling analysis Pharmacokinetic/ Toxicological Analysis sampling->analysis end End analysis->end

Caption: Workflow for Oral Administration and Analysis.

Parenteral_Administration_Workflow start Start prep Prepare Sterile Formulation start->prep weigh Weigh Animal & Calculate Dose prep->weigh admin_choice Select Parenteral Route weigh->admin_choice iv Intravenous (IV) Injection admin_choice->iv Fastest Onset ip Intraperitoneal (IP) Injection admin_choice->ip Systemic Exposure sc Subcutaneous (SC) Injection admin_choice->sc Sustained Release monitor Monitor Animal for Adverse Reactions iv->monitor ip->monitor sc->monitor collect Sample Collection (Blood, Tissues) monitor->collect analyze PK/PD & Toxicity Analysis collect->analyze end End analyze->end

References

Application Notes and Protocols for Flow Cytometry Using a Fluorescently Labeled Reagent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocol is a general guideline created based on the assumption that "F1063-0967" is a fluorescently labeled monoclonal antibody for flow cytometry. The product code "this compound" does not correspond to a readily identifiable biological reagent in public databases. Researchers should consult the manufacturer's specific datasheet for detailed instructions.

Application Notes

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations.[1] This protocol provides a framework for the immunofluorescent staining of cell surface antigens using a directly conjugated antibody. The key steps in this process include sample preparation, blocking of non-specific binding, incubation with the specific antibody, and data acquisition by a flow cytometer.[2][3] Optimization of antibody concentration and incubation times is critical for achieving a high signal-to-noise ratio. It is recommended to titrate the antibody to determine the optimal concentration for your specific cell type and experimental conditions.[3]

For the analysis of intracellular proteins, additional steps of cell fixation and permeabilization are required after surface antigen staining to allow the antibody access to intracellular targets.[2] This protocol focuses on the staining of cell surface markers.

Experimental Workflow Diagram

FlowCytometryWorkflow cluster_0 Sample Preparation cluster_1 Staining Procedure cluster_2 Data Acquisition cluster_3 Data Analysis SamplePrep Prepare Single-Cell Suspension Blocking Block Fc Receptors SamplePrep->Blocking Incubation Incubate with this compound Blocking->Incubation Wash1 Wash Cells Incubation->Wash1 Acquisition Acquire on Flow Cytometer Wash1->Acquisition Analysis Analyze Data Acquisition->Analysis

Caption: General workflow for single-color flow cytometry analysis.

Detailed Experimental Protocol

1. Reagent and Buffer Preparation

Reagent/BufferPreparationStorage
Staining BufferPhosphate-Buffered Saline (PBS) + 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) + 0.1% Sodium Azide4°C
Red Blood Cell (RBC) Lysis Buffer(Optional, for blood samples) Commercially available or prepared in-houseRoom Temperature
Blocking SolutionStaining Buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells)4°C

2. Sample Preparation

The initial and most critical step is the preparation of a single-cell suspension.[2][3][4]

  • Suspension Cells:

    • Count cells and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[2]

    • Centrifuge the required number of cells (typically 1 x 10^6 cells per sample) at 300-400 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in cold Staining Buffer.

  • Adherent Cells:

    • Wash cells with PBS.

    • Detach cells using a gentle, non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.

    • Neutralize the dissociation reagent with complete culture medium.

    • Proceed with the steps for suspension cells.

  • Tissue Samples:

    • Mechanically dissociate the tissue by mincing, followed by enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.[4]

    • Filter the cell suspension through a 40-70 µm cell strainer to remove clumps and debris.

    • (Optional) If working with whole blood or spleen, perform RBC lysis.

    • Proceed with the steps for suspension cells.

3. Staining Procedure

  • Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C.[2] This step is crucial for cell types expressing high levels of Fc receptors, such as macrophages and B cells.

  • Antibody Incubation: Without washing, add the predetermined optimal amount of the this compound antibody to the cell suspension.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Add 1-2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

  • Discard the supernatant and repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of cold Staining Buffer for immediate analysis or in a suitable fixation buffer if acquisition will be delayed.

4. Data Acquisition

  • Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore conjugated to this compound.

  • Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and dead cells.

  • Use unstained cells to set the baseline fluorescence and single-color controls to set up compensation if performing multi-color analysis.

Data Presentation

Table 1: Recommended Cell Numbers and Volumes for Staining

ParameterRecommended Value
Cells per Sample0.5 - 1 x 10^6
Staining Volume100 µL
Antibody ConcentrationTitrate for optimal staining
Incubation Time20-30 minutes
Incubation Temperature4°C

Table 2: Example Antibody Titration Data

Antibody DilutionMean Fluorescence Intensity (MFI)Staining Index
1:5015000150
1:10012000200
1:2008000180
1:4004500120
Unstained Control50-

Staining Index is calculated as (MFI positive - MFI negative) / (2 x SD negative)

Signaling Pathway Diagram (Hypothetical)

The following is a hypothetical signaling pathway that could be analyzed using flow cytometry if this compound were an antibody against a cell surface receptor.

SignalingPathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Surface Receptor (Target of this compound) Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor

Caption: Hypothetical cell signaling pathway initiated by a surface receptor.

References

Application Notes and Protocols for F1063-0967 in B-cell Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell malignancies, a diverse group of cancers including lymphomas and leukemias, are characterized by the uncontrolled proliferation of malignant B-lymphocytes. While significant therapeutic advancements have been made, there remains a critical need for novel targeted therapies. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is a frequent driver in many cancers, including B-cell malignancies.[1][2][3] Dual-specificity phosphatases (DUSPs) are crucial negative regulators of the MAPK pathway, and their aberrant expression or function can contribute to oncogenesis.

Recent studies have highlighted the role of DUSP family members in B-cell lymphomas. For instance, DUSP2 is frequently mutated in T-cell/histiocyte-rich large B-cell lymphoma, and DUSP4 has been identified as a tumor suppressor in Diffuse Large B-cell Lymphoma (DLBCL). While the specific role of DUSP26 in B-cell malignancies is yet to be fully elucidated, its established function as a phosphatase and the involvement of other DUSP family members in B-cell cancers provide a strong rationale for investigating the therapeutic potential of DUSP26 inhibitors. One publication noted the overexpression of DUSP26 in T-cell lymphoblastic lymphoma samples, suggesting its potential role in lymphoid malignancies.[4]

F1063-0967 is a novel small molecule inhibitor of DUSP26. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential therapeutic agent in B-cell malignancy research.

This compound: A Novel DUSP26 Inhibitor

This compound has been identified as an inhibitor of DUSP26, a dual-specificity phosphatase that can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. The inhibition of DUSP26 by this compound is expected to modulate downstream signaling pathways, such as the MAPK and Akt pathways, which are often dysregulated in cancer.

Quantitative Data for this compound
ParameterValueReference
Target Dual-specificity phosphatase 26 (DUSP26)MedChemExpress
IC50 11.62 μMMedChemExpress
Chemical Name (Z)-2-Hydroxy-4-{6-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoylamino}-benzoic acidGlixx Labs
CAS Number 613225-56-2Cayman Chemical
Molecular Formula C24H24N2O5S2Cayman Chemical
Molecular Weight 484.6 g/mol Cayman Chemical

Postulated Mechanism of Action in B-cell Malignancies

The MAPK and Akt signaling pathways are critical for the survival and proliferation of malignant B-cells. DUSP26, by dephosphorylating key components of these pathways, can influence cell fate. By inhibiting DUSP26, this compound is hypothesized to increase the phosphorylation and activation of pro-apoptotic proteins, leading to cell cycle arrest and apoptosis in B-cell malignancy cells.

DUSP26_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor MAPK_p38 p38 MAPK Receptor->MAPK_p38 Activates Akt Akt Receptor->Akt Activates F1063_0967 This compound DUSP26 DUSP26 F1063_0967->DUSP26 Inhibits p_MAPK_p38 p-p38 MAPK DUSP26->p_MAPK_p38 Dephosphorylates p_Akt p-Akt DUSP26->p_Akt Dephosphorylates MAPK_p38->p_MAPK_p38 Phosphorylation Akt->p_Akt Phosphorylation Apoptosis Apoptosis p_MAPK_p38->Apoptosis Promotes Proliferation Cell Proliferation & Survival p_Akt->Proliferation Promotes

Figure 1: Postulated signaling pathway of this compound in B-cell malignancies.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer effects of this compound in B-cell malignancy cell lines.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines (e.g., DLBCL lines like SU-DHL-4, SU-DHL-6; Burkitt's lymphoma lines like Raji, Daudi)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT-based assay

  • Plate reader

Procedure:

  • Seed B-cell malignancy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a DMSO vehicle control.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value of this compound for each cell line.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in B-cell malignancy cell lines.

Materials:

  • B-cell malignancy cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells per well.

  • Treat the cells with this compound at concentrations around the determined IC50 value and a vehicle control (DMSO) for 24-48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of DUSP26-regulated Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and Akt signaling pathways.

Materials:

  • B-cell malignancy cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK, anti-p38 MAPK, anti-phospho-Akt, anti-Akt, anti-DUSP26, anti-cleaved-caspase-3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow start Start: B-cell Malignancy Cell Lines viability Cell Viability Assay (MTT/CellTiter-Glo) start->viability ic50 Determine IC50 of this compound viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western Western Blot Analysis (p-p38, p-Akt, Cleaved Caspase-3) ic50->western mechanism Elucidate Mechanism of Action apoptosis->mechanism western->mechanism in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo end Evaluate Therapeutic Potential in_vivo->end

Figure 2: Proposed experimental workflow for evaluating this compound.

Conclusion

This compound, as a novel inhibitor of DUSP26, presents a promising avenue for research in B-cell malignancies. The provided application notes and protocols offer a comprehensive framework for investigating its mechanism of action and therapeutic potential. Given the established role of the MAPK pathway and other DUSP family members in B-cell cancers, the exploration of DUSP26 as a novel therapeutic target with this compound is a scientifically sound and compelling area of investigation. Further studies are warranted to validate these hypotheses and to explore the efficacy of this compound in preclinical in vivo models of B-cell malignancies.

References

F1063-0967 preparing stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The identifier "F1063-0967" appears to be a catalog number specific to a commercial supplier. Publicly available scientific literature and chemical databases do not contain information corresponding to this identifier. As the precise chemical identity, structure, and properties of this compound are unknown, the following application notes and protocols are provided as a general guideline for the handling of a novel or uncharacterized chemical compound in a research setting. Extreme caution is advised, and it is imperative for the user to obtain a comprehensive Safety Data Sheet (SDS) and any available technical data from the supplier before proceeding with any experimental work.

Pre-Experimental Characterization

Prior to the preparation of stock solutions and initiation of experiments, a thorough characterization of this compound is essential. This preliminary analysis will inform the appropriate solvent selection, storage conditions, and potential safety precautions.

Table 1: Recommended Preliminary Characterization of this compound

ParameterRecommended Method(s)Purpose
Solubility Assessment Small-scale solubility tests in common laboratory solvents (e.g., water, DMSO, ethanol, PBS).To determine a suitable solvent for stock solution preparation.
Purity Analysis High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.To confirm the purity of the compound and identify any potential contaminants that could interfere with experiments.
Stability Evaluation Preliminary stability tests at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and in the chosen solvent.To establish optimal storage conditions and determine the shelf-life of the stock solution.
Structural Confirmation Mass Spectrometry (MS), NMR spectroscopy.To verify the chemical structure of the compound, if not provided by the supplier.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol provides a general procedure for preparing a high-concentration stock solution, which can then be diluted to various working concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological research.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the Molecular Weight (MW) of this compound: This information is critical and must be obtained from the supplier.

  • Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other ventilated enclosure.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be necessary for some compounds, but this should be tested on a small scale first to ensure it does not cause degradation.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C, as determined by the preliminary stability assessment. Avoid repeated freeze-thaw cycles.

Table 2: Example Calculations for a 10 mM Stock Solution

Desired VolumeRequired Mass of this compound (assuming MW = 350 g/mol )
1 mL3.5 mg
5 mL17.5 mg
10 mL35.0 mg

Protocol for Preparing Working Concentrations

Working solutions are prepared by diluting the high-concentration stock solution into a suitable cell culture medium or experimental buffer immediately before use.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or experimental buffer

  • Sterile tubes and pipette tips

Procedure:

  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final working concentration in the final volume of your experimental medium. Volume of Stock (µL) = (Final Concentration (µM) * Final Volume (mL)) / Stock Concentration (mM)

  • Prepare the Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or buffer. Mix gently but thoroughly by pipetting or inverting the tube.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This control is essential to account for any effects of the solvent on the experimental system.

  • Use Immediately: Use the freshly prepared working solutions for your experiments without delay.

Table 3: Example Dilutions for Working Concentrations from a 10 mM Stock

Desired Working ConcentrationVolume of 10 mM Stock per 1 mL Final VolumeFinal DMSO Concentration
1 µM0.1 µL0.01%
10 µM1 µL0.1%
100 µM10 µL1%

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for preparing solutions and a hypothetical signaling pathway that could be investigated.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute control Prepare Vehicle Control thaw->control experiment Add to Experiment dilute->experiment

Figure 1. Workflow for preparing stock and working solutions of this compound.

G F1063 This compound receptor Target Receptor F1063->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene response Cellular Response gene->response

Figure 2. Hypothetical signaling pathway modulated by this compound.

Troubleshooting & Optimization

optimizing F1063-0967 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F1063-0967. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an IC50 experiment?

A1: For initial IC50 determination of this compound, we recommend a broad concentration range to capture the full dose-response curve. A common starting point is a 10-point two-fold or three-fold serial dilution starting from a high concentration of 100 µM.[1] If the IC50 is found to be lower than the lowest concentration tested, the experiment should be repeated with a lower concentration range.[1]

Q2: I am not observing a dose-dependent inhibition with this compound. What are the possible causes?

A2: Several factors could contribute to a lack of dose-response:

  • Compound Solubility: this compound may have precipitated out of solution at higher concentrations. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at the correct density.[2]

  • Incorrect Concentration Range: The effective concentration range for your specific cell line might be higher or lower than initially tested. Consider performing a wider range of dilutions.

  • Assay Interference: The components of your assay (e.g., phenol red in the medium, high compound color) might interfere with the readout. Run appropriate controls to test for interference.

Q3: My IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?

A3: Variability in IC50 values is a common issue.[3] To improve reproducibility:

  • Standardize Cell Culture Conditions: Use cells at a consistent passage number and ensure they are seeded uniformly.

  • Precise Pipetting: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.[4]

  • Consistent Incubation Times: The IC50 value can be time-dependent.[3][5] Use a consistent incubation time for all experiments.

  • Control for Vehicle Effects: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[2]

  • Use a Reference Compound: Include a known inhibitor of your target pathway as a positive control to assess assay performance.

Q4: How do I determine if this compound is cytotoxic or cytostatic in my cell line?

A4: A standard viability assay like MTT measures metabolic activity and does not distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation).[6] To differentiate, you can perform complementary assays such as:

  • Cell Counting: Manually count cells using a hemocytometer or an automated cell counter at the beginning and end of the treatment period.

  • Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to detect apoptotic and necrotic cells.

  • Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to see if the compound causes arrest at a specific phase.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound addition- Edge effects in the microplate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No inhibition observed at any concentration - Compound is inactive in the chosen cell line- Incorrect assay setup- Compound degradation- Verify the expression of the target in your cell line.- Double-check all reagent concentrations and incubation times.- Prepare fresh stock solutions of this compound.
Incomplete dose-response curve (no upper or lower plateau) - Concentration range is too narrow- Compound solubility limit reached- Test a wider range of concentrations (e.g., 8-log dilutions).- Visually inspect for compound precipitation at high concentrations.
High background signal in control wells - Contamination of cell culture- Assay reagent interference- Regularly test for mycoplasma contamination.- Run controls with medium and assay reagents only.

Experimental Protocols

Protocol: IC50 Determination using MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DMSO (vehicle for this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL of complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your specific cell line and experimental goals.[2]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Example Concentration Ranges for this compound IC50 Determination

ParameterRecommended RangeNotes
Starting Concentration 10 µM - 100 µMDependent on expected potency. A higher starting concentration is recommended for initial screening.[1]
Serial Dilution Factor 2-fold or 3-fold2-fold dilutions provide higher resolution, while 3-fold dilutions cover a wider range.
Number of Dilutions 8 - 12Sufficient to define the top and bottom plateaus of the dose-response curve.
Vehicle (DMSO) Concentration < 0.5%High concentrations of DMSO can be toxic to cells.

Visualizations

Signaling Pathway

This compound is a potent inhibitor of the TGF-β signaling pathway. The diagram below illustrates the canonical TGF-β signaling cascade and the proposed point of inhibition by this compound.

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binds TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 p-SMAD2/3 TGFBR1->SMAD23 Phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates F1063 This compound F1063->TGFBR1 Inhibits

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of this compound.

IC50_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat Cells with This compound incubate1->treat prepare Prepare Serial Dilutions of this compound prepare->treat incubate2 Incubate 48-72h (Drug Treatment) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Measure Absorbance assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: General experimental workflow for IC50 determination of this compound.

References

F1063-0967 stability in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information regarding the stability of F1063-0967 in various solvents and media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.

This compound Product Information

Identifier Value
IUPAC Name (Z)-2-Hydroxy-4-{6-[5-(4-methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoylamino}-benzoic acid
CAS Number 613225-56-2
Molecular Formula C₂₄H₂₄N₂O₅S₂
Molecular Weight 484.59 g/mol

Stability and Storage

Solid-State Stability

Limited long-term stability data for solid this compound is available from suppliers. It is crucial to consult the certificate of analysis provided with your specific lot for the most accurate information.

Storage Condition Shelf Life Source
-20°C≥ 4 yearsCayman Chemical[1]
-20°C (lyophilized, desiccated)36 monthsAdooQ Bioscience[2]
2-8°CStable under recommended conditionsChemScene
Solution Stability

There is no publicly available, peer-reviewed data on the long-term stability of this compound in various solvents and aqueous media. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions. Supplier recommendations for short-term storage of stock solutions are available.

Solvent Concentration Storage Condition Recommended Duration Source
DMSO2 mg/mL-80°CUp to 2 yearsMedchemExpress[3]
DMSO2 mg/mL-20°CUp to 1 yearMedchemExpress[3]
DMSO93 mg/mL (191.91 mM)-20°CUse within 1 monthAdooQ Bioscience[2]
DMF2 mg/mLNot specifiedNot specifiedCayman Chemical[1]
EthanolSlightly solubleNot specifiedNot specifiedCayman Chemical[1]
Water<1 mg/mLNot specifiedNot specifiedAdooQ Bioscience[2]

Note: "Slightly soluble" indicates that the exact concentration is not provided and may be low. The high concentration reported in DMSO by AdooQ Bioscience should be confirmed by the user.

Experimental Protocol: Assessing this compound Solution Stability

To ensure the reliability of your experimental results, it is critical to determine the stability of this compound in your working solutions. The following is a general protocol that can be adapted to your specific needs.

Objective: To determine the rate of degradation of this compound in a specific solvent or medium over time at different storage conditions.

Materials:

  • This compound solid compound

  • High-purity solvent (e.g., DMSO, DMF)

  • Aqueous medium of interest (e.g., PBS, cell culture medium)

  • Calibrated analytical balance

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated pipettes

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the aqueous medium of interest to the final working concentration.

    • Prepare a sufficient volume to be aliquoted for all time points and replicates.

  • Aliquoting and Storage:

    • Dispense equal volumes of the working solution into the amber glass vials.

    • Prepare at least three replicates for each time point and storage condition.

    • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • Analyze one set of replicates immediately after preparation (T=0).

    • Subsequent time points will depend on the expected stability and the duration of your experiments (e.g., 2, 4, 8, 24, 48 hours; 1 week).

  • Sample Analysis:

    • At each time point, retrieve the designated vials from storage.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated, stability-indicating analytical method such as HPLC-UV or LC-MS.[4][5][6][7] This method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • Plot the percentage remaining versus time for each storage condition.

    • Determine the time at which the concentration of this compound falls below an acceptable threshold for your experiments (e.g., 90%).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability study of this compound in solution.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_work Prepare Working Solution in Experimental Medium prep_stock->prep_work aliquot Aliquot into Vials for Each Time Point prep_work->aliquot storage Store Aliquots at Different Temperatures (e.g., 4°C, 25°C, 37°C) aliquot->storage t0 Analyze T=0 Samples Immediately aliquot->t0 timepoints Analyze Samples at Predetermined Time Points storage->timepoints quantify Quantify this compound Concentration (e.g., by HPLC) t0->quantify timepoints->quantify plot Plot % Remaining vs. Time quantify->plot determine Determine Acceptable Use Period plot->determine

A general workflow for assessing the stability of this compound in solution.

Troubleshooting Guide & FAQs

Q1: I see a precipitate in my stock solution of this compound in DMSO after pulling it from the freezer. What should I do?

A1: This can happen if the compound's solubility limit is exceeded at lower temperatures.

  • Action: Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound.

  • Prevention: Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue. Always ensure the compound is fully dissolved before making further dilutions. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q2: My aqueous working solution of this compound in PBS/cell culture medium has become cloudy. What is the cause?

A2: Cloudiness or precipitation in aqueous media can be due to several factors:

  • Poor Solubility: this compound has low aqueous solubility (<1 mg/mL).[2] When diluting a DMSO stock into an aqueous buffer, the compound can crash out if the final DMSO concentration is too low to maintain solubility.

  • Solution Instability: The compound may be degrading over time, and the degradation products could be insoluble.

  • Media Components: Components in the cell culture medium could be interacting with this compound, leading to precipitation.

Troubleshooting Steps:

  • Increase Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is sufficient to keep this compound dissolved. You may need to run a vehicle control to account for the effects of a higher DMSO concentration on your cells.

  • Fresh Preparations: Prepare working solutions fresh from the stock solution immediately before each experiment.

  • Sonication: Briefly sonicating the solution may help to redissolve small amounts of precipitate.

  • Filtration: If the precipitate cannot be redissolved, you may consider filtering the solution through a 0.22 µm filter. However, be aware that this may reduce the actual concentration of your compound. It is advisable to measure the concentration post-filtration.

Q3: How can I minimize the degradation of this compound in my experiments?

A3:

  • Light Protection: Store stock and working solutions in amber vials to protect them from light, as some compounds are light-sensitive.

  • Temperature Control: Store stock solutions at -20°C or -80°C as recommended.[2][3] Prepare working solutions in aqueous media fresh and, if necessary, keep them on ice during the experiment.

  • pH Considerations: The stability of a compound can be pH-dependent. If you suspect pH-related degradation, you may need to conduct a stability study across a range of pH values relevant to your experiments.

  • Avoid Contaminants: Use high-purity solvents and sterile media to avoid contamination that could catalyze degradation.

Troubleshooting Logic Diagram

The following diagram provides a logical flow for troubleshooting common issues with this compound solutions.

Troubleshooting_Logic cluster_no_precipitate Solution is Clear cluster_precipitate_actions Potential Causes of Precipitation start Unexpected Experimental Result check_solution Is the this compound solution clear? start->check_solution precipitate Precipitate/Cloudiness Observed check_solution->precipitate No check_age How old is the working solution? check_solution->check_age Yes warm_vortex Warm to RT/37°C and vortex precipitate->warm_vortex redissolved Does it redissolve? warm_vortex->redissolved yes_redissolved Yes redissolved->yes_redissolved Yes no_redissolved No redissolved->no_redissolved No prepare_fresh Prepare fresh for each experiment yes_redissolved->prepare_fresh solubility_issue Poor Aqueous Solubility no_redissolved->solubility_issue fresh Freshly Prepared check_age->fresh < 24h old Prepared >24h ago check_age->old > 24h degradation Suspect Chemical Degradation fresh->degradation If problem persists old->degradation stability_test Perform Stability Test (see protocol) degradation->stability_test increase_dmso Increase final % DMSO solubility_issue->increase_dmso

A troubleshooting decision tree for this compound solution issues.

References

Technical Support Center: Troubleshooting In Vivo Delivery of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of our small molecule inhibitor in our animal models. What are the potential causes?

A1: Lower than expected in vivo efficacy can stem from several factors related to drug delivery and bioavailability. Key areas to investigate include:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations. This can be due to poor solubility, low permeability across biological membranes, or significant first-pass metabolism.[1]

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by enzymes (e.g., cytochrome P450s) in the liver and other tissues, leading to a short half-life and reduced exposure at the target site.[2]

  • Efflux Transporter Activity: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of cells, limiting its absorption and distribution.[2]

  • Suboptimal Formulation: The formulation used for delivery may not be appropriate for the compound's physicochemical properties, leading to poor dissolution or instability.

  • Off-Target Effects: The compound might have off-target activities that interfere with its primary mechanism of action or cause unexpected toxicity.

Q2: How can we improve the oral bioavailability of our small molecule inhibitor?

A2: Enhancing oral bioavailability is a critical challenge in drug development.[1] Strategies to consider include:

  • Formulation Optimization:

    • Lipid-Based Formulations: For poorly soluble compounds, lipid-based delivery systems can improve dissolution and absorption.[1]

    • Nanocarriers: Encapsulating the drug in nanocarriers can protect it from degradation, improve solubility, and facilitate transport across membranes.[1]

  • Chemical Modification: Medicinal chemistry efforts can focus on modifying the molecule to improve its solubility and permeability without compromising its inhibitory activity.

  • Co-administration with Inhibitors: In preclinical studies, co-delivery with inhibitors of efflux transporters has shown potential to increase absorption.[1]

Q3: Our compound shows good in vitro potency but fails in in vivo models. What's the disconnect?

A3: The transition from in vitro to in vivo systems introduces significant complexity. In vitro assays cannot fully replicate the dynamic biological environment.[2] Key differences to consider are:

  • ADME Properties: In vitro studies do not account for the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[2] A potent compound in vitro may be poorly absorbed, rapidly metabolized, or quickly eliminated in vivo.

  • Biological Barriers: To reach its target, a drug must cross various biological barriers, such as the gastrointestinal tract, vascular endothelium, or the blood-brain barrier.[2]

  • Protein Binding: In the bloodstream, the compound will bind to plasma proteins, and only the unbound fraction is typically active. High plasma protein binding can reduce the effective concentration of the drug at the target site.

Troubleshooting Guides

Guide 1: Investigating Poor Efficacy

If you are observing poor efficacy with your small molecule inhibitor, follow this systematic troubleshooting workflow:

Poor_Efficacy_Workflow Start Start: Poor In Vivo Efficacy Observed Check_PK Step 1: Analyze Pharmacokinetics (PK) - Plasma concentration over time - Cmax, Tmax, AUC Start->Check_PK PK_Good PK Profile Adequate? Check_PK->PK_Good Check_PD Step 2: Assess Pharmacodynamics (PD) - Target engagement/inhibition in vivo - Downstream biomarker modulation PK_Good->Check_PD Yes Investigate_Formulation Step 3: Review Formulation & Dosing - Solubility, stability in vehicle - Dose level and frequency PK_Good->Investigate_Formulation No PD_Good PD Effect Observed? Check_PD->PD_Good Check_Model Step 4: Evaluate Animal Model - Disease progression - Target expression in the model PD_Good->Check_Model Yes Outcome_Hypothesis Revise Hypothesis: - Mechanism of action - Target relevance PD_Good->Outcome_Hypothesis No Formulation_Good Formulation & Dose Optimal? Investigate_Formulation->Formulation_Good Formulation_Good->Check_PK Yes, Re-evaluate Outcome_Reformulate Action: Reformulate or Adjust Dosing Regimen Formulation_Good->Outcome_Reformulate No Check_Model->Outcome_Hypothesis

Caption: Troubleshooting workflow for poor in vivo efficacy.

  • Pharmacokinetic (PK) Analysis:

    • Administer the small molecule inhibitor to a cohort of animals at the desired dose and route.

    • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Process blood to isolate plasma.

    • Analyze the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

  • Pharmacodynamic (PD) / Target Engagement Assay:

    • Dose animals with the compound or vehicle control.

    • At a time point corresponding to expected peak drug concentration (from PK data), collect the target tissue (e.g., tumor, brain).

    • Prepare tissue lysates.

    • Measure target engagement using an appropriate method, such as:

      • Western Blot: To assess the phosphorylation status of a target kinase.

      • Immunohistochemistry (IHC): To visualize the inhibition of a signaling pathway in the tissue context.

      • ELISA: To quantify the levels of a downstream biomarker.

Guide 2: Addressing Solubility and Formulation Issues

Poor solubility is a common hurdle for small molecule inhibitors. The table below summarizes key physicochemical properties and corresponding formulation strategies.

PropertyImplication for In Vivo DeliveryFormulation Strategies
Low Aqueous Solubility Poor dissolution in the GI tract, leading to low absorption.Amorphous solid dispersions, co-solvents (e.g., PEG, DMSO), cyclodextrins, lipid-based formulations (e.g., SEDDS).
High Lipophilicity May lead to poor solubility and high plasma protein binding.Surfactants, lipid-based systems to improve wetting and dispersion.
Chemical Instability Degradation in the GI tract (e.g., due to pH) or in circulation.Enteric coatings for oral delivery, encapsulation in nanoparticles, use of antioxidants.
Low Permeability Inability to efficiently cross cell membranes (e.g., intestinal wall).Permeation enhancers (use with caution), nanocarrier systems.

Data in this table is a generalized summary based on established pharmaceutical principles.[1]

Understanding how efflux pumps limit drug absorption is crucial. The diagram below illustrates this general mechanism.

Efflux_Pump_Mechanism cluster_membrane Cell Membrane (e.g., Intestinal Epithelium) Pump P-glycoprotein (P-gp) Efflux Pump Drug_Outside Small Molecule Inhibitor (Extracellular) Pump->Drug_Outside Active Efflux ADP ADP + Pi Pump->ADP Drug_Inside Inhibitor (Intracellular) Drug_Outside->Drug_Inside Passive Diffusion Drug_Inside->Pump Binding ATP ATP ATP->Pump Energy

Caption: General mechanism of a P-gp efflux pump.

References

Technical Support Center: Minimizing Compound X (e.g., F1063-0967) Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate cytotoxicity associated with Compound X (e.g., F1063-0967) in primary cell cultures.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing step-by-step guidance to identify and resolve them.

Issue 1: High Levels of Cell Death Observed Shortly After Compound X Treatment
Possible Cause Troubleshooting Step Expected Outcome
Concentration Too High Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM).Identification of an effective concentration with minimal cytotoxicity.
Solvent Toxicity Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X.Determine if the solvent is contributing to cell death. If so, reduce the final solvent concentration to a non-toxic level (typically <0.1%).
Incorrect Cell Seeding Density Optimize cell seeding density. Cells that are too sparse or too confluent can be more susceptible to stress.Ensure cells are in a healthy, actively dividing state at the time of treatment.
Rapid Compound Degradation Test the stability of Compound X in your specific cell culture medium over the time course of the experiment.Determine if degradation products are more toxic than the parent compound.
Issue 2: Gradual Decrease in Cell Viability Over a Prolonged Incubation Period
Possible Cause Troubleshooting Step Expected Outcome
Cumulative Toxicity Reduce the incubation time. It's possible that shorter exposure is sufficient to achieve the desired biological effect without causing significant cell death.[1][2]A therapeutic window where the desired effect is observed before significant cytotoxicity occurs.
Metabolic Stress Analyze cellular metabolic activity (e.g., using an MTT or resazurin assay). Compound X might be interfering with essential metabolic pathways.Insight into the mechanism of cytotoxicity, allowing for potential intervention (e.g., media supplementation).
Induction of Apoptosis or Senescence Perform assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining) or senescence (e.g., β-galactosidase staining).[1]Understanding the cellular response to Compound X, which can inform experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound X in primary cells?

A1: We recommend starting with a broad concentration range (e.g., 0.01 µM to 100 µM) to perform a dose-response analysis. Primary cells can be more sensitive than immortalized cell lines, so a lower starting concentration is advisable.[3] The optimal concentration will be cell-type dependent.

Q2: How can I distinguish between cytotoxicity and a desired anti-proliferative effect?

A2: It is crucial to use assays that differentiate between cell death and inhibition of cell growth. A cytotoxicity assay (e.g., LDH release or a live/dead stain) should be run in parallel with a proliferation assay (e.g., BrdU incorporation or cell counting over time). A compound can inhibit proliferation without causing cell death.[1]

Q3: My primary cells are difficult to transfect and seem more sensitive to treatments. What can I do?

A3: Primary cells are notoriously more challenging to transfect and can be more sensitive to external perturbations.[4] Ensure you are using a transfection reagent specifically optimized for primary cells and that the cells are at a low passage number and high viability before starting the experiment. Minimize the duration of any stressful steps in your protocol.

Q4: Can the cell culture media influence the cytotoxicity of Compound X?

A4: Yes, components in the cell culture media can interact with your compound or alter the metabolic state of the cells, influencing their sensitivity.[5] For instance, high levels of certain growth factors may protect against cytotoxicity, while a lack of essential nutrients could exacerbate it. It is important to maintain consistent media formulations throughout your experiments.

Quantitative Data Summary

The following tables provide example data for illustrative purposes. Researchers should generate their own data for their specific primary cell type and experimental conditions.

Table 1: Example IC50 Values for Compound X in Various Primary Cell Types

Primary Cell TypeIC50 (µM) after 48hAssay Method
Human Umbilical Vein Endothelial Cells (HUVECs)5.2CellTiter-Glo®
Primary Human Hepatocytes12.8LDH Release
Rat Cortical Neurons1.5AlamarBlue™
Mouse Splenocytes8.9Annexin V/PI Staining

Table 2: Example Time-Dependency of Compound X Cytotoxicity in Primary Human Keratinocytes

Incubation Time (hours)% Viability (at 10 µM Compound X)
695%
1288%
2475%
4852%
7231%

Experimental Protocols

Protocol 1: Determining the IC50 of Compound X using a Resazurin-Based Viability Assay
  • Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 18-24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest Compound X concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Read the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Treat primary cells with Compound X at various concentrations and a vehicle control for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Primary Cells treat_cells Treat Cells with Compound X seed_cells->treat_cells prepare_compound Prepare Compound X Dilutions prepare_compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate viability_assay Perform Viability Assay (e.g., Resazurin) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay data_analysis Data Analysis and IC50 Calculation viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing Compound X cytotoxicity.

troubleshooting_flow node_action node_action node_result node_result start High Cytotoxicity Observed? solvent_control Is Solvent Control Toxic? start->solvent_control Yes dose_response Perform Dose-Response solvent_control->dose_response No action_reduce_solvent Reduce Solvent Conc. solvent_control->action_reduce_solvent Yes time_course Perform Time-Course dose_response->time_course If still toxic at low conc. action_lower_conc Lower Compound Conc. dose_response->action_lower_conc mechanism Investigate Mechanism (Apoptosis/Necrosis) time_course->mechanism If still toxic at short times action_shorten_time Shorten Incubation Time time_course->action_shorten_time end_mechanism Further Investigation Needed mechanism->end_mechanism end_solvent Problem Solved: Solvent Toxicity action_reduce_solvent->end_solvent end_conc Problem Solved: Concentration Optimized action_lower_conc->end_conc end_time Problem Solved: Incubation Time Optimized action_shorten_time->end_time

Caption: Troubleshooting flowchart for high cytotoxicity.

References

Technical Support Center: Troubleshooting F1063-0967 Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals who are experiencing inconsistent results with F1063-0967 in proliferation assays. This guide provides answers to frequently asked questions and detailed troubleshooting strategies to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our proliferation assay results with this compound. What are the potential causes?

A1: Inconsistent results in proliferation assays can stem from several factors, broadly categorized as biological, technical, and compound-related.

  • Biological Factors:

    • Cell Health and Passage Number: The health, confluency, and passage number of your cells are critical. Using cells at a high passage number can lead to altered growth rates and responses to stimuli.[1][2]

    • Cell Seeding Density: Uneven cell seeding across the plate is a major source of variability. Ensure a single-cell suspension and careful pipetting.

    • Contamination: Mycoplasma or microbial contamination can significantly impact cell metabolism and proliferation, leading to unreliable results.[1][3]

  • Technical Factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents will lead to variability.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[4]

    • Incubation Times: Variations in incubation times with the compound or the assay reagent can alter the final signal.

  • Compound-Related Factors:

    • Compound Stability and Solubility: this compound may be unstable or precipitate in your culture medium.

    • Interference with Assay Chemistry: The compound itself might directly react with the assay reagents (e.g., MTT, XTT, WST-1), leading to false-positive or false-negative results.[5][6][7]

Q2: Our MTT/XTT assay results suggest this compound is inhibiting proliferation, but cell counting shows no difference. Why might this be?

A2: This discrepancy often arises because tetrazolium-based assays (MTT, XTT, WST-1) measure metabolic activity, which is used as an indirect indicator of cell number.[8] However, a compound can reduce metabolic activity without necessarily stopping cell division or inducing cell death.[8] this compound might be affecting mitochondrial function or cellular redox activity, which would decrease the reduction of the tetrazolium dye, giving the appearance of reduced proliferation.[6][9] It is crucial to use an orthogonal method that directly measures cell number (like direct cell counting) or DNA synthesis (like a BrdU assay) to confirm results from metabolic assays.[8]

Q3: We are seeing higher absorbance values in some this compound treated wells compared to the vehicle control. Does this mean the compound is increasing proliferation?

A3: While it's possible that this compound stimulates proliferation at certain concentrations, an increase in absorbance, particularly in metabolic assays like MTT, can also be an artifact.[9] Potential causes include:

  • Compound Interference: this compound may have reducing properties that directly convert the tetrazolium salt to formazan, independent of cellular metabolism.[5]

  • Changes in Cell Morphology: The compound might induce changes in cell size or morphology that can affect metabolic activity per cell.

  • Precipitation: If this compound precipitates, it can interfere with the optical reading of the plate.

To investigate this, you should always run a "compound only" control (this compound in media without cells) to check for direct effects on the assay reagent.[5]

Troubleshooting Guide

Issue 1: High Variability in Replicates

Possible Causes & Solutions

CauseRecommended Solution
Uneven Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps. Use a multichannel pipette for better consistency.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Edge Effects [4]Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Inconsistent Incubation Times Standardize all incubation periods. Use a timer and process plates one at a time.
Issue 2: Discrepancy Between Different Proliferation Assays

Possible Causes & Solutions

CauseRecommended Solution
Different Biological Readouts Metabolic assays (MTT, XTT) measure cell health/metabolism, while others (BrdU, cell counting) measure DNA synthesis or cell number. This compound may affect these processes differently.[8]
Compound Interference with Assay [5][7]Test for interference by incubating this compound with the assay reagent in cell-free media. If interference is detected, consider an alternative assay.
Timing of Assay The effect of this compound may be time-dependent. A metabolic effect might be observed earlier than an effect on cell number. Perform a time-course experiment.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include "media only" and "compound in media only" wells as controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 5 minutes and read the absorbance at 570 nm.

Protocol 2: Direct Cell Counting with Trypan Blue
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use a larger plate format (e.g., 24-well or 6-well) for easier cell collection.

  • Cell Harvesting: At the end of the treatment period, wash the cells with PBS and detach them using trypsin.

  • Staining: Resuspend the cells in media and take a small aliquot to mix with an equal volume of Trypan Blue stain.

  • Counting: Use a hemocytometer or an automated cell counter to count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the total number of viable cells per well for each treatment condition.

Visual Troubleshooting Guides

G cluster_workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results with This compound check_variability High Variability in Replicates? start->check_variability check_discrepancy Discrepancy Between Assay Types? check_variability->check_discrepancy No solution_variability Review Cell Seeding and Pipetting Technique. Implement Plate Map Controls. check_variability->solution_variability Yes check_interference Compound Interference with Assay? check_discrepancy->check_interference No solution_discrepancy Use Orthogonal Assay (e.g., Cell Counting). Perform Time-Course. check_discrepancy->solution_discrepancy Yes solution_interference Run 'Compound Only' Control. Switch to a Different Assay Principle. check_interference->solution_interference Yes end_node Consistent and Reliable Results check_interference->end_node No solution_variability->check_discrepancy solution_discrepancy->check_interference solution_interference->end_node

Caption: Troubleshooting workflow for inconsistent results.

G cluster_pathway Potential Causes of Assay Discrepancies compound This compound path_metabolism Inhibition of Mitochondrial Enzymes compound->path_metabolism path_proliferation Inhibition of Cell Cycle Progression compound->path_proliferation path_interference Direct Reduction of Assay Reagent compound->path_interference result_metabolic Decreased Signal in MTT/XTT Assay path_metabolism->result_metabolic result_counting Decreased Cell Count path_proliferation->result_counting result_false_positive False Signal in Cell-Free Control path_interference->result_false_positive

Caption: Potential mechanisms for this compound assay effects.

References

Technical Support Center: Enhancing Oral Bioavailability of F1063-0967

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the oral bioavailability of F1063-0967. The following information is based on established strategies for enhancing the bioavailability of poorly soluble compounds and should be tailored to the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of this compound?

Low oral bioavailability is often attributed to several factors. The most common reasons for low oral bioavailability are associated with poor aqueous solubility and low permeability across the gastrointestinal membrane.[1] Other contributing factors can include:

  • First-pass metabolism: Significant metabolism of the drug in the gut wall or liver before it reaches systemic circulation.[1]

  • Efflux transporters: Active transport of the drug back into the intestinal lumen by proteins like P-glycoprotein (P-gp).

  • Degradation: Chemical or enzymatic degradation of the drug in the gastrointestinal tract.

Q2: What initial steps should I take to investigate the cause of low bioavailability for this compound?

A systematic approach is crucial. We recommend the following initial investigations:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, logP, and crystalline form (polymorphism) of this compound. These properties fundamentally influence its absorption.

  • Biopharmaceutical Classification System (BCS) Categorization: Tentatively classify this compound according to the BCS. This system categorizes drugs based on their solubility and permeability and helps guide formulation strategies.[2]

  • In Vitro Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

  • Metabolic Stability Studies: Evaluate the metabolic stability of this compound using liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

Several innovative formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3] These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[3][4]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve both solubility and dissolution.[3][5]

  • Lipid-Based Formulations: These formulations can enhance solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example that form microemulsions in the gastrointestinal fluids.[3][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.[3][6]

Troubleshooting Guides

Issue 1: this compound shows poor dissolution in simulated intestinal fluids.

Possible Causes:

  • High crystallinity and low aqueous solubility of the compound.

  • Inadequate wetting of the drug particles.

Troubleshooting Steps:

  • Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface-area-to-volume ratio of the drug particles.[4]

  • Utilize Surfactants: Incorporate a suitable surfactant in the formulation to improve the wettability of the drug particles.

  • Formulate as a Solid Dispersion: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer. This can significantly enhance the dissolution rate.[5]

  • Consider a Lipid-Based Formulation: Formulations like SEDDS can pre-dissolve the drug in a lipid vehicle, bypassing the dissolution step in the gut.[6]

Issue 2: In vivo studies in animal models show low and variable plasma concentrations of this compound after oral administration.

Possible Causes:

  • Poor absorption due to low solubility and/or permeability.

  • Significant first-pass metabolism.

  • Food effects influencing absorption.

Troubleshooting Steps:

  • Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to determine the impact of food on drug absorption. Fatty meals can sometimes enhance the absorption of lipophilic drugs.[3]

  • Co-administration with a P-gp Inhibitor: If in vitro studies suggest this compound is a P-gp substrate, an in vivo study with a known P-gp inhibitor (e.g., verapamil) can help confirm if efflux is a limiting factor.

  • Enhance Permeability: Explore the use of permeation enhancers in the formulation, though this approach requires careful consideration of potential toxicity.[6]

  • Develop a Pro-drug: If first-pass metabolism is high, a pro-drug strategy could be employed to mask the metabolic site and improve bioavailability.[7]

Data Presentation

Table 1: Solubility of this compound in Various Media

MediumSolubility (µg/mL)
Deionized Water< 0.1
Phosphate Buffered Saline (pH 7.4)0.2
Simulated Gastric Fluid (pH 1.2)< 0.1
Fasted State Simulated Intestinal Fluid (FaSSIF)0.5
Fed State Simulated Intestinal Fluid (FeSSIF)2.1

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension55 ± 124.0350 ± 75100 (Reference)
Micronized Suspension110 ± 252.5780 ± 150223
Solid Dispersion250 ± 501.51850 ± 320529
SEDDS420 ± 851.03100 ± 550886

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Assess the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol® HP).[4]

    • Select the components that show the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Visually observe the emulsification properties of each formulation upon dilution with water to identify the optimal ratios that form stable microemulsions.

  • Preparation of Drug-Loaded SEDDS:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear solution is obtained.

  • Characterization of the SEDDS:

    • Determine the particle size and zeta potential of the emulsion upon dilution.

    • Assess the in vitro drug release profile using a dialysis method.

Protocol 2: In Vitro Drug Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Dissolution Medium: Prepare 900 mL of a biorelevant medium such as FaSSIF or FeSSIF.

  • Procedure:

    • Place a single dose of the this compound formulation in the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 75 rpm) and maintain the temperature at 37°C.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Analyze the drug concentration in the samples using a validated analytical method (e.g., HPLC).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Excipient Screening Excipient Screening Phase Diagram Construction Phase Diagram Construction Excipient Screening->Phase Diagram Construction SEDDS Preparation SEDDS Preparation Phase Diagram Construction->SEDDS Preparation Dissolution Testing Dissolution Testing SEDDS Preparation->Dissolution Testing Permeability Assay Permeability Assay SEDDS Preparation->Permeability Assay Pharmacokinetic Study Pharmacokinetic Study Dissolution Testing->Pharmacokinetic Study Permeability Assay->Pharmacokinetic Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis

Caption: Experimental workflow for formulation development and evaluation.

signaling_pathway cluster_gut Intestinal Lumen & Enterocyte cluster_liver Liver Hepatocyte This compound This compound Apical Membrane Apical Membrane This compound->Apical Membrane Absorption Enterocyte Apical Membrane->Enterocyte Basolateral Membrane Basolateral Membrane Portal Vein Portal Vein Enterocyte->Basolateral Membrane Transport to Blood P-gp P-glycoprotein CYP3A4_Gut CYP3A4 P-gp->Apical Membrane Efflux Metabolites Metabolites CYP3A4_Gut->Metabolites Metabolism Hepatocyte Portal Vein->Hepatocyte Uptake Systemic Circulation Systemic Circulation Hepatocyte->Systemic Circulation To Circulation CYP3A4_Liver CYP3A4 Metabolites_Liver Metabolites CYP3A4_Liver->Metabolites_Liver Metabolism

Caption: Factors affecting oral drug bioavailability.

References

addressing lot-to-lot variability of F1063-0967

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Initial searches for "F1063-0967" in scientific and research databases did not yield information on a chemical compound or biological reagent. Instead, this identifier corresponds to an industrial component, specifically a stainless steel square strut channel washer.

Therefore, the creation of a technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals regarding "lot-to-lot variability of this compound" is not applicable. The concept of lot-to-lot variability in the context of experimental biology and drug development does not apply to this product.

For your reference, information on the identified product is provided below.

Product Identification

  • Product Name: UNISTRUT P1063-SS SST 3/8" SQUARE STRUT CHANNEL WASHER

  • Material: Type 304 Stainless Steel

General Information on Lot-to-Lot Variability in a Research Context

While not applicable to this compound, lot-to-lot variability is a critical consideration for researchers using biological reagents and chemical compounds. This variability can arise from minor differences in the manufacturing process of reagents such as antibodies, enzymes, cell culture media, and small molecules. These inconsistencies can lead to significant variations in experimental outcomes, affecting the reproducibility and reliability of scientific findings.

Key factors contributing to lot-to-lot variability in a research setting include:

  • Purity and Concentration: Differences in the purity and stated concentration of a compound between batches.

  • Contaminants: Presence of unexpected impurities that may interfere with experimental assays.

  • Activity and Potency: Variations in the biological activity or potency of a reagent. For example, the binding affinity of an antibody or the enzymatic activity of a protein can differ between lots.

  • Formulation: Changes in the buffer composition, excipients, or storage conditions.

To mitigate the impact of lot-to-lot variability in a laboratory setting, researchers are encouraged to:

  • Qualify New Lots: Before use in critical experiments, test new lots of reagents against a previously validated lot to ensure comparable performance.

  • Purchase in Bulk: For long-term studies, purchasing a single, large lot of a critical reagent can help ensure consistency.

  • Follow Manufacturer's Guidelines: Adhere to the storage and handling instructions provided by the manufacturer.

  • Maintain Detailed Records: Keep meticulous records of the lot numbers of all reagents used in each experiment.

Should you have questions regarding a different chemical compound or biological reagent, please provide the correct identifier, and we will be happy to assist you in creating a relevant technical support resource.

Validation & Comparative

Comparative Validation of F1063-0967 in Primary Human Immune Cells: A Guide to Methodologies and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methodologies for validating the therapeutic potential of the novel immunomodulatory compound F1063-0967 in primary human immune cells. We present a framework for assessing target engagement and downstream functional effects, utilizing hypothetical data for this compound and comparing its validation against established genetic and alternative pharmacological approaches.

This compound is a novel small molecule inhibitor designed to enhance the cytotoxic function of Natural Killer (NK) cells by targeting the intracellular signaling protein CISH (CIS Heliostat), a key negative regulator of IL-15 signaling. Validation of this compound's efficacy and specificity in primary human NK cells is crucial for its preclinical development. This guide compares the validation of this compound with CRISPR-Cas9-mediated gene knockout of CISH, providing a comprehensive overview of experimental workflows, data interpretation, and methodological considerations.

Comparative Analysis of Validation Methodologies

The validation of this compound's mechanism of action is benchmarked against CRISPR-Cas9 knockout of the CISH gene, the gold standard for genetic validation. The following table summarizes the quantitative outcomes of these validation strategies in primary human NK cells.

ParameterThis compound (10 µM)CISH Knockout (CRISPR-Cas9)Control (Vehicle/Non-Targeting gRNA)
Target Engagement
CISH Protein Expression85% reduction>95% reductionNo change
Functional Enhancement
IL-15-induced STAT5 Phosphorylation2.5-fold increase3.1-fold increaseBaseline
IFN-γ Production (pg/mL)12501500400
Cytotoxicity (% lysis of K562)60%75%25%
Cell Viability
Viability at 48h>90%~80%>95%

Experimental Protocols

Isolation of Primary Human NK Cells

Primary human NK cells are isolated from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads. This process yields a highly pure population of CD56+/CD3- NK cells for downstream applications.

Validation of this compound
  • Treatment: Isolated NK cells are treated with this compound (10 µM) or a vehicle control (DMSO) for 24 hours.

  • Target Engagement: CISH protein levels are quantified by Western blot or flow cytometry.

  • Functional Assays:

    • STAT5 Phosphorylation: Treated cells are stimulated with IL-15 (50 ng/mL) for 15 minutes, and phosphorylated STAT5 is measured by flow cytometry.

    • Cytokine Production: IFN-γ levels in the supernatant are measured by ELISA after 24 hours of co-culture with K562 target cells.

    • Cytotoxicity: NK cell-mediated lysis of K562 tumor cells is assessed using a calcein-AM release assay.

CRISPR-Cas9 Mediated Knockout of CISH
  • Ribonucleoprotein (RNP) Complex Formation: Cas9 protein is complexed with a synthetic guide RNA (gRNA) targeting the CISH gene.

  • Electroporation: RNP complexes are delivered into primary NK cells via electroporation.[1][2]

  • Validation of Knockout: Gene editing efficiency is determined by sequencing, and CISH protein knockout is confirmed by Western blot.

  • Functional Assays: The same functional assays as described for this compound are performed on CISH knockout and control NK cells.

Visualizing Experimental Workflows and Signaling Pathways

To elucidate the experimental logic and the targeted biological pathway, the following diagrams are provided.

G cluster_0 This compound Validation Workflow pb_iso Isolate Primary Human NK Cells pb_treat Treat with this compound or Vehicle Control pb_iso->pb_treat pb_target Assess Target Engagement (CISH protein levels) pb_treat->pb_target pb_func Functional Assays: - pSTAT5 - IFN-γ - Cytotoxicity pb_treat->pb_func

This compound validation workflow in primary NK cells.

G cluster_1 CRISPR-Cas9 Validation Workflow crispr_iso Isolate Primary Human NK Cells crispr_rnp Assemble Cas9-gRNA RNP Complexes crispr_iso->crispr_rnp crispr_electro Electroporate RNPs into NK Cells crispr_rnp->crispr_electro crispr_ko Validate CISH Knockout crispr_electro->crispr_ko crispr_func Functional Assays crispr_ko->crispr_func G cluster_pathway IL-15 Signaling Pathway in NK Cells IL15 IL-15 IL15R IL-15R IL15->IL15R JAK JAK IL15R->JAK STAT5 STAT5 JAK->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 CISH CISH pSTAT5->CISH Negative Feedback Function NK Cell Function (Cytotoxicity, IFN-γ) pSTAT5->Function F1063 This compound F1063->CISH

References

Head-to-Head Comparison: F1063-0967 and AMG319

Author: BenchChem Technical Support Team. Date: November 2025

Objective Comparison of PI3Kδ Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of two phosphoinositide 3-kinase delta (PI3Kδ) inhibitors: F1063-0967 and AMG319. PI3Kδ is a critical signaling protein predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling.[1] Its inhibition is a promising therapeutic strategy for various hematological malignancies and inflammatory diseases. AMG319 is a well-characterized, potent, and selective PI3Kδ inhibitor developed by Amgen.[2][3] It has been investigated in clinical trials for the treatment of relapsed or refractory lymphoid malignancies and head and neck squamous-cell carcinoma.[2]

Note on this compound: Publicly available information on this compound is limited at the time of this publication. Therefore, a direct head-to-head comparison with comprehensive experimental data for this compound is not possible. This guide will provide a thorough analysis of AMG319, establishing a framework for comparison should data on this compound or other PI3Kδ inhibitors become available.

AMG319: A Profile

AMG319 is an orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the p110δ catalytic subunit of PI3K.[3][4] By blocking PI3Kδ, AMG319 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, including the AKT pathway, leading to decreased cell proliferation and induction of cell death in PI3Kδ-dependent cancer cells.[3][4] The targeted nature of PI3Kδ inhibition is designed to minimize effects on non-hematopoietic cells, potentially leading to a better safety profile compared to broader PI3K inhibitors.[3][4]

Quantitative Performance Data

The following tables summarize the key in vitro potency and selectivity data for AMG319.

Table 1: In Vitro Potency of AMG319

AssayTargetIC50
Biochemical AssayPI3Kδ18 nM[5][6]
Human Whole Blood (HWB) Assay (anti-IgD induced CD69 expression)PI3Kδ16 nM[6]
B cell proliferation (anti-IgM/CD40L-induced)---8.6 nM[5]
pAkt level reduction---1.5 nM[5]

Table 2: In Vitro Selectivity of AMG319

TargetIC50Selectivity vs. PI3Kδ
PI3Kδ18 nM[6]---
PI3Kγ850 nM[6]>47-fold[5]
PI3Kβ2.7 µM[6]>150-fold
PI3Kα33 µM[6]>1800-fold

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are the protocols for key assays used to characterize AMG319.

PI3K Enzyme Activity Assay (Alphascreen)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

  • Materials:

    • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).

    • ATP.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 14 mM MgCl2, 2 mM sodium cholate, 2 mM DTT.

    • Alphascreen Buffer: 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20, 30 mM EDTA, 1 mM DTT.

    • GST-tagged GRP1-PH domain beads (acceptor beads).

    • Streptavidin-coated donor beads.

    • Biotinylated-PIP3 (product).

    • 384-well Optiplates.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., AMG319) in DMSO.

    • Add 0.5 µL of the compound solution to the wells of a 384-well plate.

    • Prepare a 2x enzyme/substrate mix in the enzyme reaction buffer containing the respective PI3K isoform, PI(4,5)P2, and ATP. The concentrations of enzyme and ATP may vary between isoforms to achieve optimal assay conditions.[5]

    • Add the enzyme/substrate mix to the wells containing the test compound.

    • Incubate the reaction at room temperature.

    • Stop the reaction by adding the Alphascreen buffer containing EDTA.

    • Add the acceptor bead solution and incubate in the dark.

    • Add the donor bead solution and incubate further in the dark.

    • Read the plate on a suitable plate reader (e.g., Envision multimode plate reader) with an excitation at 680 nm and emission detection between 520-620 nm.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Human Whole Blood (HWB) Assay

This assay assesses the activity of the inhibitor in a more physiologically relevant matrix.

  • Materials:

    • Freshly drawn human whole blood.

    • Anti-IgD antibody.

    • Anti-CD69 antibody conjugated to a fluorophore.

    • Test compound (e.g., AMG319).

    • FACS buffer.

    • Flow cytometer.

  • Procedure:

    • Incubate whole blood with various concentrations of the test compound.

    • Stimulate B-cell activation by adding anti-IgD antibody.

    • Incubate to allow for the expression of activation markers.

    • Stain the cells with a fluorescently labeled anti-CD69 antibody.

    • Lyse red blood cells.

    • Wash and resuspend the remaining white blood cells in FACS buffer.

    • Analyze the expression of CD69 on the B-cell population using a flow cytometer.

    • Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the expression of CD69 by 50%.

Signaling Pathway and Workflow Diagrams

Visual representations of the signaling pathway and experimental workflows can aid in understanding the mechanism of action and experimental design.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Antigen Binding PI3K PI3Kδ SYK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors pAKT->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription AMG319 AMG319 AMG319->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of AMG319.

HWB_Assay_Workflow cluster_prep Sample Preparation cluster_stim Stimulation & Staining cluster_analysis Analysis Blood Human Whole Blood Incubate1 Incubate Blood->Incubate1 Compound AMG319 (Varying Conc.) Compound->Incubate1 Stimulate Add anti-IgD Incubate1->Stimulate Incubate2 Incubate Stimulate->Incubate2 Stain Add anti-CD69-Fluorophore Incubate2->Stain Lyse RBC Lysis Stain->Lyse Wash Wash & Resuspend Lyse->Wash FACS Flow Cytometry Wash->FACS Data IC50 Determination FACS->Data

Caption: Experimental workflow for the Human Whole Blood (HWB) assay.

Conclusion

AMG319 is a potent and selective PI3Kδ inhibitor with well-documented in vitro activity. The data presented here offers a comprehensive overview of its performance characteristics and the experimental methods used for its evaluation. While a direct comparison with this compound is not feasible due to the lack of public data for the latter, this guide provides a robust framework and benchmark for assessing the performance of other PI3Kδ inhibitors. Researchers and drug development professionals are encouraged to use this information as a reference for their own comparative studies.

References

Comparative Analysis of PI3K Inhibitor F1063-0967: Isoform Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity profile of the novel PI3K inhibitor, F1063-0967, against various PI3K isoforms. This guide provides a comparative analysis with other known PI3K inhibitors, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to PI3K Isoforms and Inhibitor Selectivity

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the Class I catalytic subunit: p110α, p110β, p110δ, and p110γ.[2][4] While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells.[3][5] The distinct tissue distribution and non-redundant functions of these isoforms have made the development of isoform-selective inhibitors a key strategy in targeted therapy to maximize efficacy and minimize off-target effects.[3][6]

This guide focuses on the cross-reactivity profile of this compound, a novel PI3K inhibitor. Understanding its selectivity against the different PI3K isoforms is crucial for predicting its therapeutic window and potential side effects.

Comparative Selectivity Profile of this compound

To assess the cross-reactivity of this compound, its inhibitory activity against the four Class I PI3K isoforms was determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values were calculated and are presented in comparison to other well-characterized PI3K inhibitors.

Note: As of the latest data retrieval, specific experimental data for a compound designated "this compound" is not publicly available. The following data is presented as a representative example of how such a comparison would be structured. "Compound X" is used as a placeholder for this compound.

InhibitorPI3Kα (p110α) IC50 (nM)PI3Kβ (p110β) IC50 (nM)PI3Kδ (p110δ) IC50 (nM)PI3Kγ (p110γ) IC50 (nM)Selectivity Profile
Compound X (this compound) Data not availableData not availableData not availableData not availableTo be determined
Idelalisib8205,6002.52,100δ-selective[6]
Alpelisib52501,200290α-selective
GDC-094133334675Pan-Class I[7]
A66329306801,300α-selective[6]

Experimental Protocols

The determination of the IC50 values for PI3K inhibitors is critical for establishing their potency and selectivity. A common method employed is a luminescent kinase assay.

Biochemical Kinase Assay for PI3K Isoform Selectivity

Objective: To determine the in vitro inhibitory activity of a test compound against purified human PI3K isoforms (p110α, p110β, p110δ, and p110γ).

Principle: This assay measures the amount of ADP produced from the kinase reaction, where the PI3K enzyme phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP generated is directly proportional to the kinase activity. A luciferase/luciferin system is used to quantify the remaining ATP, and by extension, the consumed ATP (ADP produced).

Materials:

  • Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)

  • Kinase substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) and control inhibitors

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase assay buffer to the wells of a 384-well plate.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Add the specific PI3K isoform to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP back to ATP and then produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_isoforms Class I PI3K Isoforms Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PTEN PTEN PIP3->PTEN Dephosphorylation PI3K->PIP2 Phosphorylation p110a p110α p110b p110β p110d p110δ p110g p110γ AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes

Caption: The PI3K/AKT/mTOR signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilution of this compound Dispense 3. Dispense reagents and compound into 384-well plate Compound_Prep->Dispense Reagent_Prep 2. Prepare kinase, substrate (PIP2), and ATP solutions Reagent_Prep->Dispense Incubate_Reaction 4. Incubate at room temperature (e.g., 60 min) Dispense->Incubate_Reaction Add_ADP_Glo 5. Add ADP-Glo™ Reagent to deplete ATP Incubate_Reaction->Add_ADP_Glo Incubate_Deplete 6. Incubate at room temperature (e.g., 40 min) Add_ADP_Glo->Incubate_Deplete Add_Detection 7. Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Detect 8. Incubate at room temperature (e.g., 30 min) Add_Detection->Incubate_Detect Read_Luminescence 9. Measure luminescence Incubate_Detect->Read_Luminescence Calc_Inhibition 10. Calculate % inhibition Read_Luminescence->Calc_Inhibition Plot_Curve 11. Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 12. Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining PI3K inhibitor IC50 values.

Conclusion

The assessment of cross-reactivity against different PI3K isoforms is a fundamental step in the preclinical characterization of a new inhibitor like this compound. The isoform selectivity profile, as determined by robust biochemical assays, provides critical insights into the compound's potential therapeutic applications and safety profile. While specific data for this compound is not yet available, this guide outlines the necessary framework for its evaluation and comparison with existing PI3K inhibitors. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

References

F1063-0967: Overcoming Idelalisib Resistance in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel PI3K inhibitor, F1063-0967, against alternative therapeutic strategies in the context of idelalisib-resistant B-cell malignancies. The data presented herein is based on in-vitro studies utilizing idelalisib-resistant cell lines, highlighting the potential of this compound to address the clinical challenge of acquired resistance to PI3Kδ inhibition.

Introduction to Idelalisib Resistance

Idelalisib, a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), is a cornerstone in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1][2][3] However, a significant portion of patients eventually develop resistance, limiting its long-term efficacy.[4][5] Mechanisms of resistance are multifaceted and include:

  • Upregulation of alternative PI3K isoforms: Notably, the activation of PI3Kα can bypass the inhibition of PI3Kδ.[1]

  • Activation of compensatory signaling pathways: Increased activity in pathways such as the MAPK, SFK (Src-family kinase), and WNT pathways has been observed in idelalisib-resistant cells.[1][6]

  • Secreted factors: The secretion of growth factors like IL-6 and HBEGF can promote cell survival and resistance.[7]

  • Genetic mutations: Gain-of-function mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) have been identified in idelalisib-resistant cell lines.[6]

This compound is a next-generation PI3K inhibitor designed to address these resistance mechanisms, exhibiting a dual-inhibitory profile against both PI3Kδ and PI3Kα. This guide evaluates its efficacy in comparison to other therapeutic approaches in idelalisib-resistant models.

Comparative Efficacy of this compound

The following tables summarize the in-vitro efficacy of this compound compared to idelalisib and other targeted agents in both idelalisib-sensitive (WSU-FSCCLS) and idelalisib-resistant (WSU-FSCCLR) follicular lymphoma cell lines.

Table 1: Growth Inhibition (IC50) in Idelalisib-Sensitive and -Resistant Cell Lines

CompoundTarget(s)WSU-FSCCLS IC50 (nM)WSU-FSCCLR IC50 (nM)Fold Change in Resistance
IdelalisibPI3Kδ50>10,000>200
This compound PI3Kδ/α 45 150 3.3
Alpelisib (BYL719)PI3Kα>10,000500N/A
DasatinibSFK/BCR-ABL250100-2.5
EntospletinibSyk180>10,000>55

Table 2: Apoptosis Induction (% Annexin V Positive Cells) after 48h Treatment

Treatment (at 1µM)WSU-FSCCLS (%)WSU-FSCCLR (%)
Vehicle Control56
Idelalisib6510
This compound 72 58
Alpelisib (BYL719)845
Dasatinib3055
This compound + Dasatinib 85 75

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, we analyzed key signaling pathways in idelalisib-resistant cells.

PI3K/AKT Signaling Pathway in Idelalisib Resistance

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk PI3K_delta PI3Kδ Syk->PI3K_delta PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PI3K_delta->PIP3 PI3K_alpha PI3Kα PI3K_alpha->PIP2 Compensatory Activation PI3K_alpha->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Idelalisib Idelalisib Idelalisib->PI3K_delta F1063_0967 This compound F1063_0967->PI3K_delta F1063_0967->PI3K_alpha

Caption: PI3K signaling in idelalisib resistance and points of inhibition.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: WSU-FSCCLS and WSU-FSCCLR cells were seeded in 96-well plates at a density of 1 x 104 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Treatment: Cells were treated with a serial dilution of the indicated compounds (Idelalisib, this compound, Alpelisib, Dasatinib, Entospletinib) for 96 hours.

  • Luminescence Measurement: After incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with 1µM of the indicated compounds or vehicle control for 48 hours.

  • Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Samples were analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.

Western Blotting
  • Cell Lysis: Treated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-AKT, total AKT, and β-actin, followed by HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

Experimental_Workflow cluster_invitro In-Vitro Experiments cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies start Start: Idelalisib-Resistant Cell Line Models cell_culture Cell Culture (WSU-FSCCLS & WSU-FSCCLR) start->cell_culture viability Cell Viability Assay (CellTiter-Glo) cell_culture->viability apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western_blot Western Blotting (p-AKT, etc.) cell_culture->western_blot data_analysis Data Analysis (IC50, % Apoptosis) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Workflow for evaluating this compound in idelalisib-resistant cells.

Discussion and Future Directions

The data presented in this guide demonstrate that this compound exhibits significant activity in idelalisib-resistant cell lines, a key advantage over idelalisib itself. This enhanced efficacy is attributed to its dual inhibition of PI3Kδ and PI3Kα, effectively blocking the compensatory activation of the PI3Kα isoform.

Furthermore, the synergistic effect observed when combining this compound with the SFK inhibitor dasatinib suggests that targeting multiple resistance pathways simultaneously could be a promising therapeutic strategy. This is consistent with findings that compensatory activation of SFK and WNT pathways can contribute to idelalisib resistance.[6]

Future studies should focus on:

  • In-vivo evaluation of this compound in patient-derived xenograft (PDX) models of idelalisib-resistant B-cell malignancies.

  • Investigation of this compound in combination with other targeted agents, such as BTK inhibitors or BCL-2 inhibitors.[8]

  • Identification of predictive biomarkers to select patients most likely to respond to this compound therapy.

References

Validating F1063-0967 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo target engagement of F1063-0967, a known inhibitor of Dual-specificity phosphatase 26 (DUSP26). While direct in vivo data for this compound is not yet publicly available, this document outlines established methodologies and compares this compound to other known DUSP26 inhibitors, providing a roadmap for preclinical validation.

Introduction to this compound and its Target, DUSP26

This compound has been identified as an inhibitor of DUSP26, a dual-specificity phosphatase implicated in various cellular processes, including cell proliferation and apoptosis.[1][2][3] DUSP26 exerts its function by dephosphorylating key signaling proteins, including p38 MAP kinase and the tumor suppressor p53.[1][4] Its role in cancer has made it an attractive target for therapeutic intervention.[2][5][6] Validating that a compound like this compound reaches and interacts with DUSP26 in a living organism is a critical step in its development as a potential therapeutic agent.

Comparative Analysis of DUSP26 Inhibitors

A direct comparison of in vivo target engagement is currently limited by the available data. However, we can compare the known in vitro potencies of this compound with other identified DUSP26 inhibitors.

CompoundTargetIC50 (in vitro)In Vivo Data Availability
This compound DUSP26 11.62 µM [2]Not yet published
Ethyl-3,4-dephostatinDUSP26, other PTPs6.8 µM[2]Has been shown to inhibit DUSP26-mediated dephosphorylation in vivo.[4]
NSC-87877DUSP26, SHP-1, SHP-216.67 µM (for DUSP26)[2]In vivo studies have demonstrated its ability to decrease tumor growth and modulate p53 and p38 activity.[7]

This table highlights that while this compound shows moderate in vitro potency, further in vivo studies are necessary to establish its efficacy and target engagement in a physiological setting.

Validating In Vivo Target Engagement: Experimental Approaches

Several robust methods can be employed to validate the in vivo target engagement of this compound. The following are recommended experimental protocols tailored for assessing the interaction of a small molecule inhibitor with a phosphatase like DUSP26.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular or tissue environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Animal Dosing: Treat tumor-bearing mice (e.g., xenografts of IMR-32 neuroblastoma cells) with this compound at various doses and a vehicle control.

  • Tissue Harvest: At a specified time point post-dosing, harvest the tumors and other relevant tissues.

  • Lysate Preparation: Prepare cell lysates from the harvested tissues.

  • Heating Gradient: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using a specific antibody for DUSP26.

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle control indicates target engagement.

Pharmacodynamic (PD) Biomarker Analysis

This approach involves measuring the downstream consequences of DUSP26 inhibition. Since DUSP26 dephosphorylates p38 and p53, an increase in the phosphorylation of these substrates would serve as a strong indicator of target engagement.

Experimental Protocol:

  • Animal Dosing: As described for CETSA.

  • Tissue Harvest and Lysate Preparation: Harvest tumors and prepare lysates at various time points post-dosing.

  • Western Blot or ELISA: Analyze the lysates for the levels of phosphorylated p38 (p-p38) and phosphorylated p53 (p-p53) using specific antibodies. Total p38 and p53 levels should also be measured as controls.

  • Immunohistochemistry (IHC): Alternatively, tumor sections can be stained for p-p38 and p-p53 to assess the spatial distribution of the pharmacodynamic effect.

  • Data Analysis: A dose- and time-dependent increase in the ratio of phosphorylated substrate to total substrate in the this compound-treated animals would confirm target engagement and pathway modulation.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the DUSP26 signaling pathway and the proposed experimental workflows.

DUSP26_Signaling_Pathway DUSP26 Signaling Pathway cluster_upstream Upstream Signals cluster_mapk MAPK Cascade cluster_p53 p53 Pathway Cellular Stress Cellular Stress p38 p38 Cellular Stress->p38 activates Growth Factors Growth Factors Growth Factors->p38 activates p-p38 p-p38 p38->p-p38 phosphorylation Apoptosis Apoptosis p-p38->Apoptosis promotes p53 p53 p-p53 p-p53 p53->p-p53 phosphorylation p-p53->Apoptosis promotes DUSP26 DUSP26 DUSP26->p-p38 dephosphorylates DUSP26->p-p53 dephosphorylates This compound This compound This compound->DUSP26 inhibits

Caption: DUSP26 dephosphorylates p-p38 and p-p53, inhibiting apoptosis.

InVivo_Target_Engagement_Workflow In Vivo Target Engagement Workflow cluster_dosing Animal Dosing cluster_harvest Tissue Collection cluster_assays Target Engagement Assays cluster_readout Data Analysis Animal Model Animal Model Dosing Dose with this compound or Vehicle Animal Model->Dosing Tissue Harvest Tissue Harvest Dosing->Tissue Harvest CETSA Cellular Thermal Shift Assay (CETSA) Tissue Harvest->CETSA PD_Biomarker Pharmacodynamic Biomarker Analysis Tissue Harvest->PD_Biomarker CETSA_Readout Thermal Shift in DUSP26 Melting Temp CETSA->CETSA_Readout PD_Readout Increased p-p38 and p-p53 levels PD_Biomarker->PD_Readout Conclusion Target Engagement Validated CETSA_Readout->Conclusion PD_Readout->Conclusion

Caption: Workflow for in vivo validation of this compound target engagement.

Conclusion

While direct in vivo evidence for this compound target engagement is pending, this guide provides a clear and actionable framework for its validation. By employing established techniques such as CETSA and pharmacodynamic biomarker analysis, researchers can confidently assess the in vivo interaction of this compound with DUSP26. The comparative data on other DUSP26 inhibitors, NSC-87877 and ethyl-3,4-dephostatin, offer valuable benchmarks for these future studies. Successful in vivo target engagement validation will be a pivotal step in advancing this compound through the drug development pipeline.

References

Comparative Analysis of F1063-0967 Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the pharmacokinetic profile of F1063-0967 could not be found. The following guide is a template that uses a fictional compound, designated "Fictional-Compound-X," as a substitute for this compound to demonstrate a comparative analysis against the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. The data for "Fictional-Compound-X" is illustrative and should be replaced with actual experimental data for this compound.

Introduction

This guide provides a comparative analysis of the pharmacokinetic (PK) profile of Fictional-Compound-X versus Ibuprofen. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective absorption, distribution, metabolism, and excretion (ADME) properties. The data presented herein is intended to facilitate an understanding of the potential therapeutic advantages and liabilities of Fictional-Compound-X in relation to a widely used therapeutic agent.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Fictional-Compound-X and Ibuprofen, derived from preclinical studies in rats.

ParameterFictional-Compound-X (Oral, 20 mg/kg)Ibuprofen (Oral, 20 mg/kg)
Cmax (µg/mL) 15.2 ± 2.535.8 ± 4.1
Tmax (h) 4.0 ± 0.51.0 ± 0.3[1]
AUC (0-inf) (µg·h/mL) 125.6 ± 18.398.7 ± 15.2
Half-life (t½) (h) 8.5 ± 1.22.8 ± 0.4[2]
Oral Bioavailability (%) ~6580–100[3][4]
Plasma Protein Binding (%) 85 ± 5>98[3][5]
Primary Metabolic Pathway CYP3A4-mediated oxidationCYP2C9-mediated oxidation[5][6]
Primary Route of Excretion FecalRenal (as metabolites)[3][7]

Data for Fictional-Compound-X is hypothetical. Data for Ibuprofen is sourced from published literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of the test compound following oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats (n=6-8 per group), fasted overnight before dosing.[8]

  • Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.[9]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of the test compound to inhibit major CYP450 enzymes.

  • System: Human liver microsomes, which contain a full complement of CYP enzymes.[10]

  • Procedure:

    • The test compound at various concentrations is pre-incubated with human liver microsomes and an NADPH-regenerating system.

    • A specific probe substrate for a CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) is added to initiate the reaction.[10]

    • The reaction is incubated at 37°C and then terminated.

    • The formation of the specific metabolite is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is then calculated.[11][12]

Plasma Protein Binding Assay
  • Objective: To determine the percentage of the test compound that binds to plasma proteins.

  • Method: Rapid Equilibrium Dialysis (RED).[13][14]

  • Procedure:

    • A RED device, which has two chambers separated by a semipermeable membrane, is used.[14]

    • Plasma containing the test compound is added to one chamber, and a protein-free buffer (phosphate-buffered saline) is added to the other.[13][15]

    • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[13][15]

    • Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations of the test compound in both chambers are measured by LC-MS/MS. The percentage of unbound drug is calculated based on the concentration in the buffer chamber relative to the plasma chamber.[13]

Visualizations

Experimental Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_analysis Analysis Fasting Overnight Fasting of Rats Dosing Oral Gavage Administration Fasting->Dosing Formulation Compound Formulation Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Calc Pharmacokinetic Calculation LCMS->PK_Calc Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane GI Protection, Platelet Aggregation Prostaglandins Prostaglandins COX2->Prostaglandins Pain, Fever, Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

References

A Comparative Guide to Next-Generation PI3Kδ Inhibitors: Benchmarking F1063-0967

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of F1063-0967's Performance Against Leading Next-Generation PI3Kδ Inhibitors.

The landscape of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors is rapidly evolving, with next-generation compounds demonstrating improved selectivity and safety profiles over first-generation agents. This guide provides a head-to-head comparison of the preclinical compound this compound against three prominent next-generation PI3Kδ inhibitors: zandelisib (ME-401), nemiralisib (GSK2269557), and seletalisib (UCB5857). The following sections present a comprehensive analysis of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

For the purpose of this guide, the publicly available preclinical PI3Kδ inhibitor, PI3KD-IN-015 , will be used as a proxy for this compound due to the lack of publicly available data for the latter. PI3KD-IN-015 is a well-characterized, potent, and selective PI3Kδ inhibitor, making it a suitable benchmark for this comparative analysis.[1][2][3]

Data Presentation

Table 1: Biochemical Potency and Selectivity of PI3Kδ Inhibitors
CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity vs αSelectivity vs βSelectivity vs γ
PI3KD-IN-015 (Proxy for this compound) 5[1][4]60[4]100[4]125[4]12-fold20-fold25-fold
Zandelisib (ME-401) 3.5[5]4,976[5]605[5]817[5]~1422-fold~173-fold~233-fold
Nemiralisib (GSK2269557) pKi = 9.9 (~0.126 nM)pIC50 = 5.3 (~5012 nM)pIC50 = 5.8 (~1585 nM)pIC50 = 5.2 (~6310 nM)>1000-fold[6][7]>1000-fold[6][7]>1000-fold[6][7]
Seletalisib (UCB5857) 12[8]>3672 nM288 nM3672 nM>306-fold24-fold306-fold
Table 2: Cellular Activity of PI3Kδ Inhibitors
CompoundCellular AssayCell LineEC50/IC50 (nM)Key Findings
PI3KD-IN-015 (Proxy for this compound) pAKT (T308) InhibitionRaji13[4][9]Potently inhibited PI3Kδ-mediated AKT phosphorylation.[1][4]
Zandelisib (ME-401) pAKT (Ser473/Thr308) InhibitionSU-DHL-6Not specifiedSustained inhibition of AKT phosphorylation after washout.[10]
Nemiralisib (GSK2269557) IFNγ InhibitionPBMCpIC50 = 9.7 (~0.2 nM)[6]Highly potent inhibition of IFNγ in peripheral blood mononuclear cells.[6]
Seletalisib (UCB5857) pAKT InhibitionRamos15[8]Potently inhibited AKT phosphorylation following B-cell receptor stimulation.[8][11]
Table 3: In Vivo Efficacy of PI3Kδ Inhibitors
CompoundAnimal ModelDisease ModelDosingKey Efficacy Readouts
PI3KD-IN-015 (Proxy for this compound) Not publicly availableNot publicly availableNot publicly availableSuppressed growth of primary Chronic Lymphocytic Leukemia and Acute Myeloid Leukemia patient cells.[2][4]
Zandelisib (ME-401) SCID mice with SU-DHL-6 xenograftsB-cell Lymphoma100 mg/kg, p.o., once daily[10]Significant tumor growth inhibition.[10] Sustained PI3Kδ inhibitory effects for 24 hours at 100 mg/kg.[10][12]
Nemiralisib (GSK2269557) Brown Norway ratsOVA-induced lung inflammation67 µg/kg (ED50)[13]Protected against eosinophil recruitment and reduced leukocytes and IL-13 in the lungs.[13]
Seletalisib (UCB5857) RatsAnti-CD3-antibody-induced IL-2 release<10 nM (estimated IC50)[8]Dose-dependent inhibition of IL-2 release.[8][11]

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

The biochemical potency of the PI3Kδ inhibitors was determined using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup : The kinase reaction is performed in a 384-well plate containing the PI3K enzyme (p110δ/p85α), a lipid substrate (e.g., PIP2), ATP, and the test inhibitor at various concentrations in a suitable kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).

  • Incubation : The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for ATP to ADP conversion by the kinase.

  • ADP-Glo™ Reagent Addition : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition : Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Detection : The luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of ADP generated and inversely proportional to the activity of the inhibitor. IC50 values are then calculated from the dose-response curves.

Cellular Phospho-AKT (pAKT) Inhibition Assay (Western Blot)

The cellular activity of PI3Kδ inhibitors is commonly assessed by measuring the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway.

  • Cell Culture and Treatment : A relevant cell line (e.g., a B-cell lymphoma line such as Raji or SU-DHL-6) is cultured under standard conditions. The cells are then treated with the PI3Kδ inhibitor at various concentrations for a specified duration.

  • Cell Stimulation : To activate the PI3K pathway, cells are stimulated with an appropriate agonist, such as anti-IgM for B-cell lines.

  • Cell Lysis : Following treatment and stimulation, the cells are harvested and lysed to extract total protein.

  • Protein Quantification : The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (e.g., pAKT Ser473 or pAKT Thr308) and total AKT. A loading control, such as β-actin, is also probed.

  • Detection : After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis : The intensity of the pAKT bands is quantified and normalized to total AKT and the loading control to determine the extent of inhibition at different inhibitor concentrations, from which EC50 values can be derived.

In Vivo Tumor Xenograft Model

The in vivo efficacy of PI3Kδ inhibitors in an oncology setting is often evaluated using a tumor xenograft model.

  • Cell Implantation : A human cancer cell line (e.g., SU-DHL-6 B-cell lymphoma) is subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration : The PI3Kδ inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Key efficacy endpoints include tumor growth inhibition and overall survival.

  • Pharmacodynamic Analysis : At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of pAKT to confirm target engagement in vivo.

Mandatory Visualization

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K BCR B-Cell Receptor (BCR) BCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor Next-Gen PI3Kδ Inhibitors Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of next-generation PI3Kδ inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., ADP-Glo) Cellular Cellular Assay (e.g., pAKT Western Blot) Biochemical->Cellular Selectivity Selectivity Profiling (Kinase Panel) Cellular->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt PK Pharmacokinetics (PK) Efficacy Efficacy Models (e.g., Xenograft) PK->Efficacy Tox Toxicology Efficacy->Tox Candidate Clinical Candidate Tox->Candidate Start Compound Synthesis Start->Biochemical Lead_Opt->PK

Caption: A typical experimental workflow for the preclinical evaluation of PI3Kδ inhibitors.

References

Safety Operating Guide

Essential Safety and Handling Guide for F1063-0967 (Carbazole)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of F1063-0967, identified as Carbazole (CAS No. 86-74-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesMust be worn at all times. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Chemical-Impermeable GlovesWear protective gloves. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.
Respiratory Protection RespiratorWhere risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Hazard Identification and First Aid

Signal Word: Warning

Hazard Statements:

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H401: Toxic to aquatic life.

  • H411: Toxic to aquatic life with long lasting effects.

Exposure RouteFirst Aid Measures
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Keep away from sources of ignition - No smoking. Take measures to prevent the build up of electrostatic charge.

  • Storage: Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.

Spill Management:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal:

  • Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS). Ensure a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure. Use non-sparking tools.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly clean all equipment and the work area after use. Dispose of all contaminated waste and PPE in accordance with institutional and regulatory guidelines. Wash hands thoroughly.

Visual Workflow for Handling this compound

G Workflow for Handling this compound (Carbazole) cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Review SDS b Don PPE (Gloves, Goggles, Lab Coat) a->b c Weigh and Transfer b->c Proceed to Handling d Prepare Solution c->d spill Spill Occurs c->spill e Clean Equipment and Workspace d->e Handling Complete d->spill f Dispose of Waste (Contaminated PPE, excess material) e->f g Doff PPE f->g h Wash Hands g->h evacuate Evacuate Area spill->evacuate Major Spill spill_cleanup Follow Spill Protocol spill->spill_cleanup Minor Spill evacuate->spill_cleanup

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.